Product packaging for Bromodiphenhydramine(Cat. No.:CAS No. 118-23-0)

Bromodiphenhydramine

Cat. No.: B091097
CAS No.: 118-23-0
M. Wt: 334.2 g/mol
InChI Key: NUNIWXHYABYXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromazine is a tertiary amino compound that is the 4-bromobenzhydryl ether of 2-(dimethylamino)ethanol. An antihistamine with antimicrobial properties, it is used in the control of cutaneous allergies. It has a role as an antimicrobial agent, a muscarinic antagonist and a H1-receptor antagonist. It is a tertiary amino compound and an organobromine compound. It contains a bromazine hydrochloride.
Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients.
This compound is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and is indicated for allergic disease.
This compound is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. This compound competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20BrNO B091097 Bromodiphenhydramine CAS No. 118-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNIWXHYABYXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1808-12-4 (hydrochloride)
Record name Bromazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022688
Record name Bromodiphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.45e-03 g/L
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118-23-0, 1808-12-4
Record name Bromodiphenhydramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodiphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromodiphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMODIPHENHYDRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bromodiphenhydramine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bromodiphenhydramine: Chemical Structure, Properties, and Pharmacological Profile

Abstract

This compound is a first-generation antihistamine of the ethanolamine ether class, recognized for its potent antagonism of the histamine H1 receptor and significant anticholinergic properties.[1][2] As a brominated derivative of diphenhydramine, it is utilized for the symptomatic relief of various allergic conditions, irritant cough, and motion sickness.[2][3][4] Its mechanism of action involves competitive inhibition of histamine at H1 receptors and blockade of muscarinic acetylcholine receptors.[3][5] This dual activity alleviates histamine-mediated symptoms such as vasodilation and increased capillary permeability while also producing characteristic side effects like sedation and dry mouth.[5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies relevant to its synthesis and evaluation.

Chemical Identity and Structure

This compound, chemically known as 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine, is a tertiary amino compound.[2] Its structure is characterized by a diphenylmethoxy group, where one of the phenyl rings is substituted with a bromine atom at the para (4) position. This moiety is linked via an ether bond to a dimethylethanamine group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine[2][4]
CAS Number 118-23-0 (Base)[2][7]
1808-12-4 (Hydrochloride Salt)[7][8]
Molecular Formula C₁₇H₂₀BrNO[2][9]
Synonyms Bromazine, Ambodryl, Histabromamine[2][3][7]

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the bromine atom and the tertiary amine group are key determinants of its lipophilicity and basicity.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 334.25 g/mol [7][9]
Molecular Weight (HCl Salt) 370.71 g/mol [7][8][10]
Melting Point (HCl Salt) 144-145 °C[7]
pKa (Strongest Basic) 8.87[1]
logP 4.42[1]
Solubility 3.45 x 10⁻³ g/L[2]
Polar Surface Area 12.47 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 6[1]

Pharmacological Properties

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

  • Histamine H1 Receptor Antagonism: It acts as a competitive antagonist at histamine H1 receptors.[1][2][5] It binds to the receptor without activating it, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased capillary permeability, bronchoconstriction, and itching.[2][6]

  • Anticholinergic (Antimuscarinic) Activity: As with other ethanolamine derivatives, this compound is a potent antagonist of muscarinic acetylcholine receptors.[1][2][5] This blockade of acetylcholine signaling is responsible for its antiemetic effects and contributes to its use in motion sickness.[2] It also causes the classic anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention.[3]

Signaling Pathways

The antagonistic actions of this compound block distinct signaling pathways initiated by histamine and acetylcholine.

G cluster_0 H1 Receptor Signaling cluster_1 Inhibition Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (Vasodilation, etc.) Ca->Response PKC->Response Bromo This compound Bromo->H1R Blocks G cluster_0 Muscarinic Receptor Signaling cluster_1 Inhibition ACh Acetylcholine (ACh) MR Muscarinic Receptor ACh->MR Binds G_prot G Protein MR->G_prot Activates Effector Effector Enzymes/ Ion Channels G_prot->Effector Modulates Response Physiological Effects (e.g., Mucus Secretion) Effector->Response Bromo This compound Bromo->MR Blocks G start Prepare Reagents: - Cell Membranes (H1R) - Radioligand ([³H]pyrilamine) - this compound plate Plate Assay: Add reagents to 96-well plate (Total, Non-specific, Competitor) start->plate incubate Incubate (60-90 min at RT) plate->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter count Liquid Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Non-linear Regression) count->analyze result Determine IC₅₀ and Ki analyze->result

References

Pharmacological Profile of Bromodiphenhydramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine is a first-generation ethanolamine antihistamine that also possesses significant anticholinergic properties.[1] As a derivative of diphenhydramine, it acts as a competitive antagonist at the histamine H1 receptor, mitigating the effects of histamine in allergic reactions.[1][2] Concurrently, its antagonism of muscarinic acetylcholine receptors contributes to its side effect profile, including sedation and dry mouth. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, and pharmacodynamics. Due to a scarcity of publicly available quantitative data for this compound, this guide also incorporates data from its parent compound, diphenhydramine, and the structurally related compound, brompheniramine, to provide a more complete, albeit contextual, profile. Detailed experimental methodologies for key assays relevant to the characterization of this class of compounds are also provided, alongside visualizations of key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects and side effects through the competitive antagonism of two key receptor systems: the histamine H1 receptor and muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

This compound competitively binds to H1 receptors on various effector cells in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles, preventing histamine from eliciting its pro-inflammatory and allergic responses.[1] This antagonism alleviates symptoms such as sneezing, itching, and rhinorrhea.

Muscarinic Acetylcholine Receptor Antagonism

As an ethanolamine antihistamine, this compound exhibits significant antimuscarinic activity by blocking muscarinic acetylcholine receptors.[1] This action is responsible for its anticholinergic side effects, including sedation, dry mouth, and blurred vision.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and pharmacokinetic properties of this compound are limited in publicly accessible literature. The following tables summarize the available data for this compound and its related compounds, diphenhydramine and brompheniramine, to provide a comparative context.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundHistamine H1 ReceptorMuscarinic M1 ReceptorMuscarinic M2 ReceptorMuscarinic M3 ReceptorMuscarinic M4 ReceptorMuscarinic M5 Receptor
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Diphenhydramine 20[3]83[3]373[3]Data not availableData not availableData not available
Brompheniramine Data not availableNo significant difference from Chlorpheniramine[4]No significant difference from Chlorpheniramine[4]No significant difference from Chlorpheniramine[4]No significant difference from Chlorpheniramine[4]No significant difference from Chlorpheniramine[4]

Table 2: Pharmacokinetic Parameters

ParameterThis compoundDiphenhydramine (Adults)Brompheniramine (Adults)
Bioavailability Well absorbed from the digestive tract[1]~50% (significant first-pass metabolism)[[“]]Data not available
Protein Binding 96%[1]~86%[[“]]Data not available
Tmax (Peak Plasma Time) Data not available1.5 hours[6][7]3.1 ± 1.1 hours[8]
Cmax (Peak Plasma Concentration) Data not availableVaries with dose[6][7]11.6 ± 3.0 ng/mL[8]
Half-life (t1/2) 1 to 4 hours[1]~9.2 hours (young adults), 13.5 hours (elderly)[[“]]24.9 ± 9.3 hours[8]
Metabolism Hepatic (Cytochrome P-450 system)[1]Primarily hepatic via CYP2D6[[“]]Data not available
Excretion Primarily renal (as metabolites)[1]Primarily renal (as metabolites)Data not available
AUC (Area Under the Curve) Data not availableVaries with dose[6][7]Data not available

Signaling Pathways

Histamine H1 Receptor Signaling

Antagonism of the H1 receptor by this compound blocks the canonical Gq/11 signaling pathway initiated by histamine. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream release of intracellular calcium and activation of protein kinase C (PKC) are suppressed.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Antagonism IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
Muscarinic Acetylcholine Receptor Signaling

This compound's antagonism of muscarinic receptors (primarily M1-M3 subtypes) interferes with acetylcholine-mediated signaling. Blockade of Gq/11-coupled M1 and M3 receptors prevents PLC activation and subsequent downstream signaling, similar to H1 receptor antagonism. Blockade of Gi/o-coupled M2 receptors would prevent the inhibition of adenylyl cyclase, though the primary effects of this compound are attributed to its action on Gq-coupled receptors.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane MR Muscarinic Receptor (M1, M3) Gq Gq/11 MR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis ACh Acetylcholine ACh->MR This compound This compound This compound->MR Antagonism IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Muscarinic Receptor (Gq-coupled) Signaling Antagonism.

Experimental Protocols

Detailed experimental protocols for the characterization of compounds like this compound are crucial for reproducible research. The following sections outline methodologies for key in vitro assays.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the H1 receptor.

Radioligand_Binding_Workflow prep 1. Prepare Membranes (Cells expressing H1 receptor) incubation 2. Incubation (Membranes, [³H]-Pyrilamine, Test Compound) prep->incubation filtration 3. Filtration (Separate bound and free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Quantify radioactivity) filtration->scintillation analysis 5. Data Analysis (Calculate Ki from IC50) scintillation->analysis

Caption: Workflow for H1 Receptor Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) and varying concentrations of the test compound (this compound). Include control wells with no test compound (total binding) and wells with an excess of a non-radiolabeled H1 antagonist (e.g., mianserin) to determine non-specific binding. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro CYP2D6 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a compound on the CYP2D6 enzyme using human liver microsomes.

CYP2D6_Inhibition_Workflow prep 1. Prepare Incubation Mixture (Human Liver Microsomes, Buffer, Test Compound) preincubation 2. Pre-incubation (Allow compound to interact with microsomes) prep->preincubation reaction 3. Initiate Reaction (Add CYP2D6 substrate, e.g., Dextromethorphan, and NADPH) preincubation->reaction termination 4. Terminate Reaction (e.g., add cold acetonitrile) reaction->termination analysis 5. LC-MS/MS Analysis (Quantify metabolite, e.g., Dextrorphan) termination->analysis calculation 6. Data Analysis (Calculate IC50) analysis->calculation

Caption: Workflow for In Vitro CYP2D6 Inhibition Assay.

Methodology:

  • Prepare Incubation Mixture: In microcentrifuge tubes, combine human liver microsomes, phosphate buffer (pH 7.4), and varying concentrations of the test compound (this compound).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a known concentration of a CYP2D6 probe substrate (e.g., dextromethorphan) and an NADPH-regenerating system. Incubate at 37°C for a specific time (e.g., 15-30 minutes).

  • Terminate Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile.

  • LC-MS/MS Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the metabolite (e.g., dextrorphan).

  • Data Analysis: Plot the percentage of metabolite formation (relative to a vehicle control) against the logarithm of the test compound concentration to determine the IC50 value for CYP2D6 inhibition.

Conclusion

This compound is a first-generation antihistamine with a well-established dual mechanism of action involving the antagonism of both histamine H1 and muscarinic acetylcholine receptors. While its qualitative pharmacological profile is understood, there is a notable lack of specific quantitative data in the public domain, particularly regarding its binding affinities for its target receptors and detailed pharmacokinetic parameters in humans. The data presented for the related compounds, diphenhydramine and brompheniramine, offer valuable context and suggest that this compound likely possesses a similar profile. The provided experimental protocols serve as a guide for researchers aiming to further characterize the pharmacological properties of this compound and other related compounds. Further research is warranted to fully elucidate the quantitative aspects of this compound's pharmacology, which will be crucial for a more complete understanding of its therapeutic efficacy and safety profile.

References

An In-depth Technical Guide to the Sedative Properties of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine, a first-generation ethanolamine-class antihistamine, is recognized for its sedative properties, a characteristic shared with other drugs in its class.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's sedative effects, targeting researchers and professionals in drug development. The document delves into its mechanism of action, primarily as a histamine H1 receptor antagonist with notable anticholinergic activity.[3][4] While specific quantitative binding data for this compound is limited in publicly available literature, this guide synthesizes known information and draws parallels from its parent compound, diphenhydramine, to provide a thorough analysis. Detailed experimental protocols for assessing sedative-hypnotic activity are provided, alongside diagrammatic representations of its primary signaling pathway and relevant experimental workflows to facilitate further investigation into this compound's neuropharmacological profile.

Introduction

This compound is a brominated derivative of diphenhydramine, a well-known first-generation antihistamine.[2] Like its predecessor, this compound exhibits a range of effects, including anti-allergic, antiemetic, and significant sedative and anticholinergic properties.[1][4] The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors.[3] This guide aims to consolidate the existing knowledge on the sedative properties of this compound, offering a technical resource for scientific and research applications.

Mechanism of Action

The sedative properties of this compound are primarily attributed to its action on two key receptor systems in the CNS:

  • Histamine H1 Receptor Antagonism: this compound acts as a competitive antagonist or inverse agonist at histamine H1 receptors.[1][2] In the CNS, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus play a crucial role in promoting wakefulness.[5][6] By blocking the action of histamine at H1 receptors on these and other neurons, this compound suppresses this wakefulness-promoting signal, leading to sedation.[3]

  • Muscarinic Acetylcholine Receptor Antagonism: As an ethanolamine derivative, this compound also possesses significant anticholinergic activity, acting as an antagonist at muscarinic acetylcholine receptors.[1][2] This action contributes to its sedative effects and is also responsible for some of its common side effects, such as dry mouth and blurred vision.[3]

Signaling Pathway

The primary mechanism of sedation involves the blockade of the Gq/11 protein-coupled histamine H1 receptor in neuronal cells. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a decrease in neuronal excitability, contributing to the overall sedative effect.

H1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Activates This compound This compound This compound->H1_Receptor Blocks Gq_protein Gq/11 H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Decreased Neuronal Excitability Ca_release->Neuronal_Excitation Leads to PKC_activation->Neuronal_Excitation Leads to

Figure 1: Histamine H1 Receptor Antagonism Pathway

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of this compound is essential for predicting its sedative effects.

Pharmacokinetic Parameters
ParameterValueReference
Protein Binding 96%[1]
Biological Half-Life 1 to 4 hours[1]
Metabolism Hepatic (Cytochrome P-450 system); some renal[1]
Absorption Well absorbed in the digestive tract[1]
Pharmacodynamic Data

Quantitative data on the binding affinity of this compound to histamine H1 and muscarinic receptors is not extensively reported in the literature. However, data for the closely related compound, diphenhydramine, provides a useful reference point.

ReceptorLigandAssay TypeKi (nM)IC50 (nM)Reference
Histamine H1 DiphenhydramineRadioligand Binding ([3H]-mepyramine)1.1 - 4.28.3 - 34[7]
Muscarinic M1 DiphenhydramineRadioligand Binding ([3H] N-Methylscopolamine)83346[7]
Muscarinic M2 DiphenhydramineRadioligand Binding ([3H] N-Methylscopolamine)3731050[7]
Muscarinic M3 DiphenhydramineRadioligand Binding ([3H] N-Methylscopolamine)137-[7]

Note: The above data is for Diphenhydramine and should be considered as an estimate for this compound's potential activity.

Preclinical and Clinical Evidence of Sedation

Preclinical Studies

Preclinical models are crucial for characterizing the sedative-hypnotic effects of compounds like this compound. Common in vivo assays include the open field test and the potentiation of pentobarbital-induced sleeping time. While specific studies on this compound are scarce, the methodologies are well-established for assessing sedative properties.

Clinical Studies

There is a lack of specific clinical trials focusing on the sedative effects of this compound. However, extensive clinical data exists for diphenhydramine, which is often used as an over-the-counter sleep aid.[8][9] Studies on diphenhydramine have demonstrated its efficacy in reducing sleep latency and increasing sleep duration, although it can also be associated with next-day drowsiness.[8] A comparative study on children requiring sedation for electroencephalography (EEG) found that diphenhydramine was less effective than chloral hydrate, with a lower success rate at the first dose and a longer sleep latency.[10][11]

Experimental Protocols

In Vitro: Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing human H1 receptors.

  • Radioligand: [3H]-mepyramine.

  • Unlabeled ligand: Mepyramine (for non-specific binding).

  • Test compound: this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing [3H]-mepyramine and an excess of unlabeled mepyramine is used to determine non-specific binding. Total binding is determined in the absence of any competing ligand.

  • Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - H1 Receptor Membranes - [3H]-mepyramine - this compound - Assay Buffer Incubate Incubate Components: Membranes + [3H]-mepyramine + Varying [this compound] Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Data Plot % Inhibition vs. [Compound] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Figure 2: Radioligand Binding Assay Workflow
In Vivo: Pentobarbital-Induced Sleeping Time Test

This protocol is a classic in vivo method to screen for sedative-hypnotic activity.[12][13][14]

Objective: To evaluate the ability of this compound to potentiate pentobarbital-induced sleep in mice.

Materials:

  • Male Swiss albino mice.

  • This compound (various doses).

  • Pentobarbital sodium (hypnotic agent).

  • Vehicle (e.g., saline).

  • Stopwatch.

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., vehicle control, positive control with a known sedative, and experimental groups with different doses of this compound).

  • Administration: Administer the test substance (this compound or vehicle) intraperitoneally or orally.

  • Induction of Sleep: After a specific pretreatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium intraperitoneally to all animals.[12]

  • Observation: Immediately after pentobarbital administration, place each mouse in an individual observation cage and start the stopwatch.

  • Measurement: Record the time of onset of sleep (loss of righting reflex, i.e., the inability of the mouse to correct its posture when placed on its back) and the duration of sleep (time from the loss to the recovery of the righting reflex).[12]

  • Data Analysis: Compare the mean duration of sleep in the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Sleeping_Time_Test Acclimatization Acclimatize Mice Grouping Group Animals Acclimatization->Grouping Administration Administer Test Substance (this compound/Vehicle) Grouping->Administration Pentobarbital_Injection Inject Pentobarbital Administration->Pentobarbital_Injection 30 min wait Observation Observe for Loss of Righting Reflex Pentobarbital_Injection->Observation Record_Onset Record Onset of Sleep Observation->Record_Onset Record_Duration Record Duration of Sleep (Until Righting Reflex Returns) Observation->Record_Duration Analysis Statistical Analysis of Sleep Duration Record_Duration->Analysis

Figure 3: Pentobarbital-Induced Sleeping Time Workflow

Conclusion and Future Directions

This compound's sedative properties are a direct result of its antagonism of central histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine receptors. While it is pharmacologically similar to other first-generation antihistamines, a notable gap exists in the literature regarding specific quantitative data on its binding affinities and in vivo sedative potency. Future research should focus on obtaining these quantitative parameters to better characterize its CNS profile. Furthermore, clinical studies specifically designed to evaluate the sedative and hypnotic efficacy of this compound, including its effects on sleep architecture via EEG, would be invaluable for understanding its potential therapeutic applications and side-effect profile in comparison to other sedative agents. Such data would provide a more complete picture of this compound's place within the landscape of sedative-hypnotic drugs.

References

An In-depth Technical Guide to the H1 Receptor Antagonist Activity of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the histamine H1 receptor antagonist activity of bromodiphenhydramine, a first-generation antihistamine belonging to the ethanolamine class. The document delves into the molecular pharmacology of this compound, detailing its mechanism of action as a competitive antagonist and inverse agonist at the H1 receptor. Key quantitative data on the binding affinities of related first-generation antihistamines are presented for comparative analysis. Detailed experimental protocols for the characterization of H1 receptor antagonists, including radioligand binding assays, calcium flux assays, and NF-κB reporter gene assays, are provided. Furthermore, this guide includes mandatory visualizations of the H1 receptor signaling pathway and a typical experimental workflow for antagonist characterization, rendered using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antihistaminic drugs.

Introduction

This compound is a first-generation antihistamine that competitively blocks histamine H1 receptors.[1] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, which can lead to sedative effects. Its primary therapeutic applications are in the management of allergic reactions. Understanding the precise mechanism and quantitative aspects of its interaction with the H1 receptor is crucial for both fundamental research and the development of novel therapeutics with improved selectivity and side-effect profiles. This guide will provide an in-depth examination of the H1 receptor antagonist activity of this compound.

Molecular Pharmacology of this compound

Mechanism of Action at the H1 Receptor

This compound functions as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, histamine, but does not activate it. By occupying the binding site, it prevents histamine from eliciting its characteristic downstream effects.

Furthermore, like many other H1 antagonists, this compound is also considered an inverse agonist. The H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists like this compound not only block the action of agonists but also reduce this basal level of receptor activity.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist such as histamine, the following signaling cascade is initiated:

  • G Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates various cellular proteins, leading to the transcription of pro-inflammatory mediators, including the activation of the NF-κB pathway.

This compound, by acting as an antagonist/inverse agonist, inhibits this entire cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation & Pro-inflammatory Gene Transcription PKC->NFkB Leads to Bromo This compound Bromo->H1R Blocks

Figure 1. H1 Receptor Signaling Pathway.

Quantitative Data: H1 Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeKi (nM)Reference
Diphenhydramine H1HumanRadioligand Binding9.6 - 16[2]
Cetirizine H1HumanRadioligand Binding6[2]
Doxylamine H1-Radioligand Binding1.0[3]

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The characterization of an H1 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay for Ki Determination

This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Cell membrane preparation from the above cells.

  • [³H]-mepyramine (radiolabeled H1 antagonist).

  • This compound (test compound).

  • Unlabeled mepyramine (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Harvest HEK293-H1R cells and homogenize in a hypotonic buffer. Centrifuge to pellet the cell membranes and resuspend in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [³H]-mepyramine (typically at or below its Kd).

    • Increasing concentrations of this compound.

    • Cell membrane preparation.

  • Controls:

    • Total Binding: Wells containing only [³H]-mepyramine and membranes.

    • Non-specific Binding: Wells containing [³H]-mepyramine, membranes, and a high concentration of unlabeled mepyramine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-mepyramine binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Flux Assay for Functional Antagonism

This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an H1 receptor agonist.

Objective: To determine the functional antagonist activity of this compound at the H1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine (agonist).

  • This compound (test compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with a solution of Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading and then add a fixed concentration of histamine (typically the EC80 concentration) to all wells.

  • Data Acquisition: Continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the log concentration of this compound.

    • Calculate the IC50 value for the antagonist.

NF-κB Reporter Gene Assay for Inverse Agonism

This assay is used to measure the ability of a compound to modulate the constitutive activity of the H1 receptor by quantifying the activity of the NF-κB transcription factor.

Objective: To assess the inverse agonist activity of this compound on the H1 receptor-mediated NF-κB pathway.

Materials:

  • HEK293 cells co-expressing the human H1 receptor and a reporter construct containing NF-κB response elements upstream of a luciferase gene.

  • This compound (test compound).

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells into a 96-well white-walled plate and culture overnight.

  • Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).[5]

  • Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound.

    • A decrease in the basal luminescence signal in the absence of an agonist indicates inverse agonist activity.

    • Calculate the IC50 value for the inverse agonist effect.

Experimental Workflow and Logical Relationships

The characterization of a potential H1 receptor antagonist follows a logical progression from initial binding studies to functional and downstream signaling assays.

Experimental_Workflow Start Start: Putative H1 Antagonist (e.g., this compound) BindingAssay Radioligand Binding Assay Start->BindingAssay Ki Determine Ki (Binding Affinity) BindingAssay->Ki HighAffinity High Affinity? Ki->HighAffinity FunctionalAssay Functional Assay (e.g., Calcium Flux) IC50_ant Determine IC50 (Antagonist Potency) FunctionalAssay->IC50_ant PotentAntagonist Potent Antagonist? IC50_ant->PotentAntagonist SignalingAssay Downstream Signaling Assay (e.g., NF-κB Reporter) IC50_inv Determine IC50 (Inverse Agonist Potency) SignalingAssay->IC50_inv InverseAgonist Inverse Agonist Activity? IC50_inv->InverseAgonist End Characterized H1 Receptor Antagonist/Inverse Agonist HighAffinity->FunctionalAssay Yes HighAffinity->End No (Re-evaluate) PotentAntagonist->SignalingAssay Yes PotentAntagonist->End No (Re-evaluate) InverseAgonist->End Yes/No (Further Characterization)

Figure 2. Experimental Workflow for H1 Antagonist Characterization.

Conclusion

This compound is a classic first-generation H1 receptor antagonist that serves as an important tool compound for studying histamine-mediated processes. Its mechanism of action involves both competitive antagonism and inverse agonism at the H1 receptor, leading to the inhibition of the Gq/PLC/IP3 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its, and other, H1 receptor antagonist activities. A thorough understanding of these principles and methodologies is essential for the continued development of safer and more effective antihistaminic therapies.

References

An In-depth Technical Guide on the Anticholinergic Effects of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticholinergic effects of Bromodiphenhydramine, a first-generation ethanolamine antihistamine. The document elucidates the molecular mechanisms underlying its antimuscarinic activity, presents available quantitative and comparative data on its potency, and details established experimental protocols for assessing anticholinergic effects. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the pharmacology of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and their cholinergic interactions.

Introduction

This compound is a first-generation antihistamine belonging to the ethanolamine class, recognized for its efficacy in managing allergic rhinitis, urticaria, and other allergic conditions.[1] Beyond its primary histamine H1 receptor antagonist activity, this compound exhibits significant anticholinergic properties, contributing to both its therapeutic applications and its adverse effect profile.[1][2] This central antimuscarinic action is responsible for its use in treating motion sickness and drug-induced extrapyramidal symptoms.[1] However, it also leads to characteristic side effects such as sedation, dry mouth, blurred vision, and cognitive impairment.[3][4] Understanding the nuances of its anticholinergic activity is paramount for optimizing its clinical use and for the development of newer antihistamines with improved selectivity.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] Acetylcholine, a primary neurotransmitter in the parasympathetic nervous system, regulates a wide array of physiological functions through its interaction with these G-protein coupled receptors. By binding to and blocking mAChRs, this compound inhibits the actions of acetylcholine, leading to a reduction in parasympathetic tone.

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The broad-spectrum antagonism of these receptors by this compound accounts for its diverse anticholinergic effects.

  • M1 Receptors: Predominantly found in the central nervous system (CNS) and autonomic ganglia, M1 receptor blockade is associated with cognitive deficits and memory impairment.

  • M2 Receptors: Primarily located in the heart, M2 receptor antagonism can lead to tachycardia.

  • M3 Receptors: Located in smooth muscles, salivary glands, and the eye, M3 receptor blockade results in effects such as urinary retention, dry mouth, and blurred vision.

  • M4 and M5 Receptors: Also present in the CNS, their precise roles in the context of anticholinergic side effects are still under investigation.

The following diagram illustrates the general signaling pathway of muscarinic receptor antagonism by this compound.

Caption: Antagonism of Muscarinic Acetylcholine Receptors by this compound.

Quantitative and Comparative Anticholinergic Activity

Ethanolamine derivatives, as a class, are known to possess greater anticholinergic activity than other antihistamines.[1]

Table 1: Comparative Anticholinergic Potency of First-Generation Antihistamines (in vitro)

AntihistaminepA2 ValueReference
Cyproheptadine8.2 ± 0.4[5]
Promethazine-[5]
Desloratadine-[5]
Diphenhydramine 6.2[6]
Loratadine-[5]
Chlorpheniramine-[5]
Hydroxyzine4.8[6]
Pyrilamine4.8 ± 0.4[5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data for promethazine, desloratadine, loratadine, and chlorpheniramine from Orzechowski et al. (2005) were presented in rank order of potency without specific pA2 values.

Table 2: Antimuscarinic Activity of Selected H1-Receptor Antagonists

AntihistamineMuscarinic Receptor Affinity (Ki, nM)Reference
Mequitazine5.0[7]
Cyproheptazine-[7]
Clemastine-[7]
Diphenylpyraline-[7]
Promethazine38[7]
Diphenhydramine --
Mepyramine3,600[7]
Terfenadine>10,000[7]
Azelastine>10,000[7]
Hydroxyzine>10,000[7]
Meclizine>10,000[7]

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity. Specific Ki values for all compounds listed as having high affinity were not provided in the reference. Data for Diphenhydramine was not available in this specific study.

Experimental Protocols for Assessing Anticholinergic Effects

The anticholinergic activity of compounds like this compound can be quantified using a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This is a standard method to determine the binding affinity of a drug to specific receptors.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation Drug This compound (Serial Dilutions) Drug->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assay (Isolated Guinea Pig Trachealis Muscle)

This assay measures the functional antagonism of muscarinic receptors in a physiological tissue preparation.

Objective: To determine the pA2 value of this compound against a muscarinic agonist in guinea pig tracheal smooth muscle.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution.

  • Carbachol (muscarinic agonist).

  • This compound hydrochloride.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with frequent washing.

  • Control Response: Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Test Response: In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.

  • Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a parallel rightward shift of the curve. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is determined from a Schild plot, which is a linear regression of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist.

Conclusion

This compound is a first-generation antihistamine with pronounced anticholinergic effects mediated by the blockade of muscarinic acetylcholine receptors. While specific binding affinities for the individual muscarinic receptor subtypes are not well-documented, comparative studies and its classification as an ethanolamine derivative indicate significant antimuscarinic potency. The anticholinergic properties of this compound are integral to its therapeutic profile but also a primary source of its adverse effects. A thorough understanding of these effects, facilitated by the experimental protocols detailed in this guide, is essential for its appropriate clinical application and for the development of future antihistamines with enhanced receptor selectivity and improved safety profiles. Further research to quantify the binding affinities of this compound at each muscarinic receptor subtype is warranted to provide a more complete pharmacological characterization.

References

Therapeutic Applications of Bromodiphenhydramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, characterized by its potent antagonism of the histamine H1 receptor and significant antimuscarinic activity.[1][2][3] These dual pharmacological actions underpin its therapeutic applications in the management of allergic conditions and its use as a sedative and antiemetic.[2][4] This technical guide provides a comprehensive overview of the core pharmacology, therapeutic applications, and experimental evaluation of this compound. Due to the limited availability of specific quantitative data for this compound, data from the closely related ethanolamine antihistamine, Diphenhydramine, and other first-generation antihistamines are presented to provide a representative understanding of the compound class.

Introduction

This compound, a brominated derivative of diphenhydramine, is a classic first-generation H1 antihistamine.[5] Like other drugs in its class, it readily crosses the blood-brain barrier, leading to both therapeutic effects and notable side effects, primarily sedation.[3] Its clinical utility extends from alleviating symptoms of allergic rhinitis and urticaria to managing cough, nausea, and motion sickness.[2][4] This document serves as a technical resource for researchers and drug development professionals, detailing the mechanistic underpinnings, pharmacological properties, and evaluative methodologies pertinent to this compound and related compounds.

Mechanism of Action

This compound exerts its therapeutic effects primarily through two distinct mechanisms of action: histamine H1 receptor antagonism and muscarinic acetylcholine receptor antagonism.[3][6]

Histamine H1 Receptor Antagonism

This compound competitively inhibits the action of histamine at H1 receptors on various effector cells, including those in the respiratory tract, gastrointestinal tract, and blood vessels.[2] By blocking these receptors, it prevents the classic symptoms of allergic reactions mediated by histamine, such as increased capillary permeability, vasodilation, and pruritus.[4]

Muscarinic Acetylcholine Receptor Antagonism

As an ethanolamine derivative, this compound exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2][3] This action contributes to its antiemetic effects and is also responsible for common side effects like dry mouth and blurred vision.[1][7]

Signaling Pathways

The pharmacological effects of this compound are a direct consequence of its interaction with H1 and muscarinic receptor signaling pathways.

Histamine_H1_Receptor_Signaling Histamine H1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Antagonizes Gq_alpha Gqα H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway

Muscarinic_Receptor_Signaling Muscarinic Receptor (M1/M3/M5) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) MR Muscarinic Receptor (M1, M3, M5) ACh->MR Activates This compound This compound This compound->MR Antagonizes Gq_alpha Gqα MR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Muscarinic Receptor Signaling Pathway

Pharmacokinetics

This compound is well absorbed from the digestive tract.[2] It is metabolized in the liver by the cytochrome P-450 system, with some renal metabolism also occurring.[2] The protein binding is reported to be 96%, and it has a relatively short half-life of 1 to 4 hours.[2]

ParameterValueReference
Absorption Well absorbed in the digestive tract[2]
Protein Binding 96%[2]
Metabolism Hepatic (cytochrome P-450 system); some renal[2]
Half-life 1 to 4 hours[2]
Age Group (years)Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference
2-56.25 - 12.548.7 ± 21.31.5 (1.0 - 4.0)308 ± 127[8]
6-1112.5 - 2581.8 ± 33.11.5 (1.0 - 4.0)587 ± 234[8]
12-1725 - 5092.4 ± 34.61.5 (1.0 - 4.0)736 ± 268[8]

Therapeutic Applications & Efficacy

This compound is indicated for the management of symptoms related to hay fever and other allergies.[2] Its sedative properties have also led to its use in managing insomnia, while its antiemetic and antimuscarinic effects make it useful for motion sickness and irritant cough.[2][4]

Note: Specific clinical efficacy data for this compound is limited. The following table summarizes efficacy data for the related first-generation antihistamine, Brompheniramine, in allergic rhinitis.

TreatmentSymptom Score Reduction (vs. Placebo)Physician's Global Assessment (vs. Placebo)Reference
Brompheniramine 12 mg bidSignificant improvement at days 3, 7, and 14 (p ≤ 0.05)Significant improvement at days 3, 7, and 14 (p ≤ 0.05)[9]
Terfenadine 60 mg bidNo significant differenceSignificant improvement at day 14 (p ≤ 0.05)[9]

Safety and Tolerability

As a first-generation antihistamine, this compound is associated with a range of side effects, primarily due to its central nervous system depressant and anticholinergic activities.

Common Adverse Effects: [1][7]

  • Drowsiness and sedation

  • Dizziness

  • Dry mouth, nose, and throat

  • Blurred vision

  • Urinary retention

Less Common/Serious Adverse Effects:

  • Confusion

  • Excitement (especially in children)

  • Tachycardia

AntihistamineSedation IncidenceReference
First-Generation
DiphenhydramineHigh[10]
ChlorpheniramineModerate[10]
HydroxyzineVery High[10]
Second-Generation
CetirizineLow to Moderate[10]
LoratadineLow[10]
FexofenadineVery Low[10]

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines the general methodology for determining the binding affinity of a compound to histamine H1 or muscarinic receptors.

Receptor_Binding_Assay Receptor Binding Assay Workflow prep 1. Membrane Preparation (from cells expressing the receptor of interest) incubation 2. Incubation - Radioligand (e.g., [³H]-pyrilamine for H1) - Unlabeled ligand (this compound) - Control (buffer) prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification 4. Quantification of Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation quantification->analysis

Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., cells transfected with the human H1 receptor gene). Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable buffer.

  • Incubation: In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (this compound). Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known antagonist (non-specific binding).

  • Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Suppression Test (in vivo)

This clinical pharmacology model assesses the in vivo H1-antihistaminic activity of a drug.

Methodology:

  • Subject Selection: Enroll healthy adult volunteers.

  • Baseline Measurement: Inject a fixed concentration of histamine intradermally into the forearm and measure the resulting wheal (swelling) and flare (redness) areas after a specified time (e.g., 15 minutes).

  • Drug Administration: Administer a single dose of this compound or placebo.

  • Post-Dose Measurements: At various time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), repeat the histamine injection at a different site on the forearm and measure the wheal and flare areas.

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to baseline. This allows for the determination of the onset, magnitude, and duration of the antihistaminic effect.

Conclusion

This compound is a first-generation antihistamine with established efficacy in treating allergic conditions, attributable to its H1 receptor antagonism. Its significant antimuscarinic activity and ability to cross the blood-brain barrier contribute to its sedative and antiemetic properties, as well as its characteristic side effect profile. While specific quantitative data for this compound are not extensively available in recent literature, a comprehensive understanding of its pharmacological profile can be extrapolated from data on related ethanolamine antihistamines. Further research, particularly well-controlled clinical trials and detailed pharmacokinetic studies, would be beneficial to more precisely define its therapeutic index and optimize its clinical use in an era of newer-generation antihistamines.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Bromodiphenhydramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of Bromodiphenhydramine hydrochloride. The protocols and data presented are intended to support research, development, and quality control activities.

Titrimetric Analysis

Titrimetry offers a classical and robust method for the assay of this compound hydrochloride, particularly for the bulk drug substance. The United States Pharmacopeia (USP) outlines a non-aqueous titration method.

Experimental Protocol: Non-Aqueous Titration

Objective: To determine the purity of this compound Hydrochloride bulk drug.

Principle: The hydrochloride salt of the weakly basic this compound is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). Mercuric acetate is added to react with the chloride ions, forming soluble mercuric chloride and preventing interference. The endpoint is determined using a visual indicator.

Reagents and Equipment:

  • This compound Hydrochloride Reference Standard (USP)

  • Glacial Acetic Acid

  • Benzene

  • Mercuric Acetate TS (Test Solution)

  • Crystal Violet TS (Test Solution)

  • 0.1 N Perchloric Acid in Glacial Acetic Acid

  • Analytical balance

  • Burette

  • Flask

Procedure:

  • Accurately weigh approximately 700 mg of this compound Hydrochloride.

  • Dissolve the sample in 50 mL of glacial acetic acid in a suitable flask.

  • Add 10 mL of benzene and 15 mL of mercuric acetate TS.

  • Add 2 drops of crystal violet TS as an indicator.

  • Titrate with 0.1 N perchloric acid VS to a green endpoint.

  • Perform a blank determination by titrating the same volume of solvents and reagents without the sample.

  • Make any necessary correction based on the blank titration.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 37.07 mg of C₁₇H₂₀BrNO·HCl.[1]

Calculation Formula:

Where:

  • V_s = Volume of perchloric acid consumed by the sample (mL)

  • V_b = Volume of perchloric acid consumed by the blank (mL)

  • N = Normality of the perchloric acid (mol/L)

  • E = Equivalent weight of this compound HCl (37.07 mg/mL)

  • W = Weight of the sample (mg)

Spectroscopic Methods

Spectroscopic techniques are primarily used for the identification and characterization of this compound hydrochloride.

Ultraviolet (UV) Absorption Spectroscopy

Objective: To identify this compound Hydrochloride based on its UV absorption profile.

Protocol:

  • Solvent: 0.1 N Sulfuric Acid.

  • Preparation of Standard Solution: Prepare a solution with a concentration of 15 µg/mL of this compound Hydrochloride RS in the solvent.

  • Sample Preparation: Prepare a sample solution of the same concentration.

  • Measurement: Record the UV absorption spectrum from 200 to 400 nm.

  • Identification: The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution. The USP specifies that the absorptivities at 228 nm, calculated on the dried basis, should not differ by more than 3.0%.[1]

Infrared (IR) Absorption Spectroscopy

Objective: To confirm the identity of this compound Hydrochloride by comparing its IR spectrum to that of a reference standard.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing the sample or use another suitable IR sampling technique.

  • Measurement: Record the infrared spectrum over a suitable range (e.g., 4000 to 400 cm⁻¹).

  • Identification: The IR absorption spectrum of the sample should be concordant with the spectrum of the USP this compound Hydrochloride Reference Standard.[1]

Chromatographic Methods

Chromatographic techniques, particularly HPLC and GC, are essential for the separation, identification, and quantification of this compound hydrochloride and its related substances. While specific validated methods for this compound hydrochloride are not widely published, methods for the closely related compound, Diphenhydramine hydrochloride, are readily adaptable and provide a strong starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound hydrochloride in both bulk form and pharmaceutical formulations. Purity determination by HPLC is a standard quality control measure.[2]

Objective: To quantify this compound Hydrochloride and separate it from potential impurities or other active ingredients.

Chromatographic Conditions (Example 1):

Parameter Condition
Column Arcus EP-C18 (4.6 mm x 250 mm, 5 µm)[3]
Mobile Phase Methanol:Acetonitrile:Water:10mM Heptane sulfonate & 13mM Triethylamine (10:26:64) at pH 3.3[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 254 nm[3]
Injection Volume 20 µL

| Temperature | Ambient |

Chromatographic Conditions (Example 2 - Stability Indicating):

Parameter Condition
Column Inertsil ODS C18 (4.6 mm x 250 mm, 5 µm)[4]
Mobile Phase 15mM Ammonium acetate buffer:Acetonitrile (60:40 V/V)[4]
Flow Rate 1.0 mL/min[4]
Detection PDA detector, wavelength not specified in abstract[4]
Injection Volume 10 µL[4]

| Temperature | Ambient |

Sample Preparation (General):

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound Hydrochloride RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 10-150 µg/mL).

  • Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound Hydrochloride, to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

The following table summarizes validation parameters from published HPLC methods for Diphenhydramine HCl, which can be used as a reference for method development for this compound HCl.

ParameterMethod 1[3]Method 2[5]Method 3[4]
Linearity Range (µg/mL) 1 - 5Not Specified10 - 30
Correlation Coefficient (r²) > 0.999Not Specified0.996
LOD (µg/mL) 1.040.07Not Specified
LOQ (µg/mL) 3.170.20Not Specified
Accuracy (% Recovery) 96.0 - 100.099.20Not Specified
Precision (%RSD) < 2%0.5Not Specified
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Objective: To provide a green analytical method for the quantification of this compound.

Chromatographic Conditions:

Parameter Condition
Column Zebron Phase: ZB-DRUG-1[6][7]
Carrier Gas Nitrogen[6][7]
Flow Rate 1.0 mL/min[6][7]
Injection Volume 1 µL (Split ratio 1:10)[6][7]
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C

| Oven Program | Initial temp 210°C for 1 min, then ramp at 10°C/min to 280°C and hold for 2 min.[6] |

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound Hydrochloride RS in a suitable solvent like methanol (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-10 µg/mL).[6][7]

  • Sample Solution: Prepare the sample solution from the formulation in the same solvent to achieve a concentration within the calibration range.

ParameterResult[6][7]
Linearity Range (µg/mL) 2 - 10
Correlation Coefficient (r²) 0.993
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.5
Accuracy (% Recovery) ~98%
Precision (%RSD) Intraday: 1.118, Interday: 1.16

Visualizations

Mechanism of Action

This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, which is released during allergic reactions.

G cluster_0 Normal Allergic Response cluster_1 Action of this compound Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Releases H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) H1Receptor->Symptoms Activates & Causes BDPH This compound Hydrochloride H1Receptor_blocked Histamine H1 Receptor BDPH->H1Receptor_blocked Competitively Blocks NoSymptoms Reduction of Allergic Symptoms H1Receptor_blocked->NoSymptoms Leads to Histamine_blocked Histamine Histamine_blocked->H1Receptor_blocked Binding Prevented

Caption: Mechanism of action of this compound Hydrochloride.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound Hydrochloride in a pharmaceutical product.

G start Start: Receive Sample (e.g., Tablets, Syrup) sample_prep Sample Preparation (Weighing, Dissolving, Diluting, Filtering) start->sample_prep std_prep Standard Preparation (Reference Standard) start->std_prep analysis Analytical Measurement sample_prep->analysis std_prep->analysis instrument_setup Instrument Setup & Calibration (HPLC, GC, Titrator, etc.) instrument_setup->analysis data_processing Data Processing & Calculation (Peak Area, Titer Volume, etc.) analysis->data_processing results Results Reporting & Specification Check data_processing->results end End results->end

Caption: General workflow for the analysis of a pharmaceutical product.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromodiphenhydramine is a first-generation antihistamine belonging to the ethanolamine class. Its primary therapeutic effect is the alleviation of allergy symptoms, which is achieved through competitive antagonism of the histamine H1 receptor.[1][2][3] Like many first-generation antihistamines, this compound can cross the blood-brain barrier, leading to sedation.[4] It also exhibits significant antimuscarinic (anticholinergic) properties, contributing to some of its therapeutic effects and side effects.[2][4]

These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the efficacy and pharmacological activity of this compound. The described assays will enable researchers to determine its binding affinity for the histamine H1 receptor, its functional antagonism of H1 receptor signaling, and its off-target anticholinergic activity.

Histamine H1 Receptor Antagonism Assays

The primary mechanism of action for this compound is blocking the effects of histamine at the H1 receptor.[4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gαq protein, initiating an intracellular signaling cascade.[5][6] This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), leading to various physiological responses.[6] In vitro assays are designed to measure this compound's ability to bind to the H1 receptor and inhibit this signaling pathway.

Histamine H1 Receptor Signaling Pathway

The diagram below illustrates the Gq-coupled signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gαq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Inflammation) Ca->Response Triggers Histamine Histamine Histamine->H1R Binds & Activates Bromo This compound Bromo->H1R Competitively Inhibits Workflow A 1. Seed Cells in Microplate B 2. Load Cells with Fluorescent Dye A->B C 3. Add Antagonist (this compound) B->C D 4. Incubate C->D E 5. Add Agonist (Histamine) D->E F 6. Measure Signal (e.g., Fluorescence) E->F G 7. Analyze Data (Calculate IC50) F->G

References

Protocol for Bromodiphenhydramine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bromodiphenhydramine is a first-generation antihistamine belonging to the ethanolamine class. It functions as a potent histamine H1 receptor antagonist with additional anticholinergic and sedative properties. Due to its structural similarity to Diphenhydramine, data from Diphenhydramine studies are often used as a reference for this compound in the absence of direct data. These notes provide a comprehensive overview of the administration of this compound in preclinical animal studies, with a focus on dosage, safety, and experimental design.

Mechanism of Action: this compound competitively inhibits the binding of histamine to H1 receptors on effector cells. This action blocks the downstream signaling cascade responsible for allergic and inflammatory responses. Its ability to cross the blood-brain barrier contributes to its sedative effects.[1][2][3] The primary signaling pathway involves the Gq/11 protein-coupled H1 receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Animal Models: A variety of animal models are utilized in antihistamine research, including rodents (mice, rats, guinea pigs), canines, and felines.[1] The choice of model depends on the specific research question, such as studying allergic rhinitis, atopic dermatitis, or the sedative properties of the compound.

Formulation and Administration: this compound hydrochloride is soluble in water and can be administered via various routes, including oral (PO), intravenous (IV), intramuscular (IM), and subcutaneous (SC).[4] For oral administration in rodents, the compound can be dissolved in sterile water or saline. For injection, sterile, isotonic solutions should be prepared. It is crucial to use pharmaceutical-grade compounds when available and to follow appropriate guidelines for the preparation of non-pharmaceutical grade compounds for animal administration.[5]

Data Presentation

Table 1: Recommended Dosage of Diphenhydramine (as a proxy for this compound) in Various Animal Species
Animal SpeciesRoute of AdministrationDosage RangeFrequencyReference
Dog PO, IM, IV, SC2 - 4 mg/kgEvery 8-12 hoursVCA Animal Hospitals
Cat PO, IM, IV, SC2 - 4 mg/kgEvery 8-12 hoursVCA Animal Hospitals
Rat PO, SQ1 - 2 mg/kgEvery 12 hoursRat Guide
Mouse PO, SQ5 mg/kgNot specified
Horse IV1 mg/kgSingle dose
Horse Intragastric1 - 5 mg/kgSingle dose

Note: Due to limited direct data on this compound, the dosages provided are for its close structural analog, Diphenhydramine. Researchers should perform dose-ranging studies to determine the optimal and safe dosage for this compound in their specific animal model and experimental conditions.

Table 2: Acute Toxicity Data (LD50) of this compound and Diphenhydramine
CompoundAnimal SpeciesRoute of AdministrationLD50Reference
This compound RatNot specified2.7517 mol/kg (predicted)[1]
Diphenhydramine DogIV24 - 30 mg/kg[6]
Diphenhydramine MouseNot specified114 mg/kg
Diphenhydramine RatNot specified500 mg/kg

LD50: The dose that is lethal to 50% of the tested population.

Experimental Protocols

Protocol 1: Evaluation of Antihistaminic Activity in a Rodent Model of Histamine-Induced Pruritus

Objective: To assess the efficacy of this compound in reducing histamine-induced scratching behavior in mice.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Histamine dihydrochloride

  • Male BALB/c mice (8-10 weeks old)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least 7 days prior to the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 1, 5, 10 mg/kg). Prepare a vehicle control of sterile saline. Dissolve histamine dihydrochloride in sterile saline to a concentration of 100 µg/10 µL.

  • Drug Administration: Administer this compound solution or vehicle control via intraperitoneal (IP) injection 30 minutes prior to histamine challenge.

  • Histamine Challenge: Administer 10 µL of histamine solution via intradermal (ID) injection into the rostral back of the mice.

  • Behavioral Observation: Immediately after the histamine injection, place the mice individually in observation chambers and record their behavior for 30 minutes.

  • Data Analysis: Quantify the number of scratching bouts directed towards the injection site. Compare the scratching frequency between the vehicle-treated and this compound-treated groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Pharmacokinetic Analysis of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300 g) with jugular vein catheters

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Animal Preparation: Use rats with pre-implanted jugular vein catheters for blood sampling.

  • Drug Preparation: Prepare a sterile solution of this compound hydrochloride in saline at a concentration suitable for IV administration (e.g., 1 mg/mL).

  • Drug Administration: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using appropriate software.

Mandatory Visualization

Histamine H1 Receptor Signaling Pathwaydot

H1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to ER->Ca2 Releases Histamine Histamine Histamine->H1R Binds to This compound This compound This compound->H1R Blocks

References

Application Notes and Protocols for Topical Bromodiphenhydramine Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of bromodiphenhydramine for topical application, including its mechanism of action, formulation strategies, and relevant experimental protocols. Due to the limited availability of public data specific to this compound topical formulations, information from its close analogue, diphenhydramine, is utilized as a foundational reference.

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, known for its antagonism of the histamine H1 receptor.[1][2] Its anticholinergic and sedative properties are also well-documented.[1][2] Topical application of this compound is intended for the localized relief of pruritus (itching) and other symptoms associated with allergic skin reactions, such as insect bites, minor burns, and rashes.[3][4][5] The primary advantage of topical delivery is the potential to minimize systemic side effects, such as drowsiness, compared to oral administration.[6]

Mechanism of Action

This compound functions by competitively inhibiting the binding of histamine to H1 receptors.[1][2] In the skin, histamine is a key mediator of allergic and inflammatory responses, released from mast cells upon allergen exposure. The binding of histamine to H1 receptors on various skin cells, including vascular endothelial cells, sensory neurons, dendritic cells, and keratinocytes, triggers a cascade of events leading to itching, vasodilation (redness), and edema (swelling).[1][7]

By blocking the H1 receptor, this compound effectively mitigates these histamine-induced effects, providing symptomatic relief.[1][7] The signaling pathway involves the modulation of downstream cellular processes that are typically activated by histamine, such as the regulation of cytokine production (e.g., IL-31) and nerve growth factor, which are implicated in pruritus and skin barrier function.[7][8]

Histamine H1 Receptor Signaling Pathway in Skin Histamine H1 Receptor Signaling in Skin cluster_0 Mast Cell cluster_1 Target Cell (e.g., Neuron, Endothelial Cell) Allergen Allergen Mast_Cell Mast Cell Degranulation Allergen->Mast_Cell Activation Histamine Histamine Mast_Cell->Histamine Release H1R Histamine H1 Receptor Histamine->H1R Binds G_Protein Gq/11 H1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Cellular_Response Itching, Vasodilation, Increased Permeability IP3_DAG->Cellular_Response Leads to This compound This compound This compound->H1R Blocks

Histamine H1 Receptor Signaling Pathway in Skin

Formulation Development

The development of a topical formulation for this compound requires careful consideration of the vehicle to ensure optimal drug delivery, stability, and patient compliance. Common formulation types include gels, creams, and ointments.

Excipients

A variety of excipients are necessary to achieve the desired physicochemical properties of the topical formulation.[9][10]

Excipient CategoryExamplesFunction
Solvents Propylene Glycol, Ethanol, Polyethylene Glycols (PEGs)Solubilize the active pharmaceutical ingredient (API) and enhance penetration.[9][11]
Thickeners/Gelling Agents Carbomers (e.g., Carbopol®), Cellulose Derivatives (e.g., Hydroxypropyl Methylcellulose)Increase viscosity to achieve the desired consistency.[9][12]
Emollients Mineral Oil, Petrolatum, Fatty Alcohols (e.g., Cetyl Alcohol)Soften and soothe the skin.[9]
Emulsifiers Polysorbates, Sorbitan EstersStabilize oil-in-water or water-in-oil emulsions in creams.[9][10]
Humectants Glycerin, Propylene GlycolRetain moisture and prevent the formulation from drying out.[9]
Preservatives Parabens, Diazolidinyl UreaPrevent microbial growth in the formulation.[13]
pH Adjusters Citric Acid, Sodium Citrate, Sodium HydroxideMaintain the desired pH for drug stability and skin compatibility.[13]
Penetration Enhancers Isopropyl Myristate, Oleic Acid, AzoneImprove the diffusion of the API through the stratum corneum.[14]
Example Formulations

The following are example formulations for a topical gel and cream containing this compound hydrochloride. These are based on typical formulations for diphenhydramine hydrochloride and would require optimization for this compound.[4][13]

Table 1: Example 2% this compound HCl Gel Formulation

IngredientConcentration (w/w %)
This compound HCl2.0
Carbomer1.0
Propylene Glycol10.0
SD Alcohol 38-B15.0
Triethanolamineq.s. to pH 6.5-7.0
Methylparaben0.1
Propylparaben0.05
Purified Waterq.s. to 100

Table 2: Example 2% this compound HCl Cream Formulation

IngredientConcentration (w/w %)
This compound HCl2.0
Cetyl Alcohol5.0
Stearic Acid3.0
Glyceryl Monostearate4.0
Mineral Oil8.0
Glycerin5.0
Polysorbate 801.5
Diazolidinyl Urea0.3
Purified Waterq.s. to 100

Experimental Protocols

In Vitro Release Testing (IVRT)

Objective: To assess the rate and extent of drug release from the topical formulation.

Methodology:

  • Apparatus: Franz diffusion cell apparatus.

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, maintained at 32 ± 0.5°C. The addition of a co-solvent like ethanol may be necessary depending on the solubility of this compound.[15]

  • Procedure: a. Mount the synthetic membrane between the donor and receptor compartments of the Franz cell. b. Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. c. Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation to the surface of the membrane in the donor compartment.[16] d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[16]

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

  • Data Presentation: Plot the cumulative amount of drug released per unit area (μg/cm²) against time. Calculate the release rate from the steady-state portion of the curve.

IVRT_Workflow In Vitro Release Testing (IVRT) Workflow A Prepare Franz Diffusion Cell (Synthetic Membrane, Receptor Medium) B Apply Topical Formulation to Donor Compartment A->B C Sample Receptor Medium at Time Intervals B->C D Analyze Samples by HPLC C->D E Plot Cumulative Release vs. Time D->E

In Vitro Release Testing (IVRT) Workflow
In Vitro Skin Permeation Testing (IVPT)

Objective: To evaluate the permeation of this compound through the skin.

Methodology:

  • Apparatus: Franz diffusion cell apparatus.

  • Skin Model: Excised human or porcine skin is considered the gold standard.[17] The skin should be dermatomed to a thickness of approximately 500-1000 µm.

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, maintained at 32 ± 0.5°C.

  • Procedure: a. Mount the dermatomed skin between the donor and receptor compartments with the stratum corneum facing the donor compartment. b. Equilibrate the skin for a period before applying the formulation. c. Apply a finite dose of the topical formulation to the skin surface. d. At predetermined time intervals, collect samples from the receptor medium and replace with fresh medium.

  • Analysis: Analyze the concentration of this compound in the receptor fluid using a validated HPLC method.

  • Data Presentation: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time. Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).

Table 3: Hypothetical In Vitro Skin Permeation Data for 2% this compound Formulations

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
Gel1.5 ± 0.30.0752.1 ± 0.4
Cream0.9 ± 0.20.0453.5 ± 0.6
Ointment0.4 ± 0.10.0205.2 ± 0.8

Note: These are example data and will vary depending on the exact formulation and experimental conditions.

IVPT_Workflow In Vitro Skin Permeation Testing (IVPT) Workflow A Prepare and Mount Excised Skin in Franz Diffusion Cell B Apply Topical Formulation to Stratum Corneum A->B C Collect Samples from Receptor Medium Over Time B->C D Quantify Drug Concentration via HPLC C->D E Determine Permeation Parameters (Flux, Permeability Coefficient) D->E

In Vitro Skin Permeation Testing (IVPT) Workflow
Skin Irritation Study (In Vivo)

Objective: To assess the potential of the topical formulation to cause skin irritation.

Methodology:

  • Subjects: Healthy human volunteers or a suitable animal model (e.g., rabbits).

  • Procedure: a. Apply a small amount of the formulation to a defined area of the skin (e.g., the forearm). b. Cover the application site with an occlusive or semi-occlusive patch. c. After a specified period (e.g., 24 or 48 hours), remove the patch and cleanse the area. d. Visually score the application site for signs of erythema (redness) and edema (swelling) at designated time points post-patch removal (e.g., 1, 24, and 48 hours).

  • Scoring: Use a standardized scoring system (e.g., Draize scale) to quantify the level of irritation.

  • Data Analysis: Calculate the Primary Irritation Index (PII) to classify the irritation potential of the formulation.

Conclusion

The development of a topical this compound formulation presents a promising approach for the localized treatment of allergic skin conditions. By leveraging formulation strategies and experimental protocols established for similar molecules like diphenhydramine, researchers can efficiently develop and evaluate novel topical products. The provided application notes and protocols serve as a foundational guide for scientists and drug development professionals in this endeavor. Further research is warranted to establish specific quantitative data for this compound to optimize its topical delivery and therapeutic efficacy.

References

Application Notes and Protocols for the Quantitative Analysis of Bromodiphenhydramine in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of publicly available quantitative data and validated analytical protocols specifically for bromodiphenhydramine in tissue samples, this document provides data and protocols for its close structural analog, diphenhydramine. These methods serve as a strong starting point for the development and validation of a quantitative assay for this compound. Method optimization and validation will be essential.

Introduction

This compound is a first-generation antihistamine of the ethanolamine class, characterized by its sedative and anticholinergic properties. It functions as a histamine H1 receptor antagonist, competitively inhibiting the effects of histamine in the body.[1] Its use in both over-the-counter and prescription medications necessitates robust analytical methods for its quantification in biological matrices, including tissues. This is particularly crucial in forensic toxicology and drug development to understand its distribution, pharmacokinetics, and potential role in adverse events.

This document provides detailed application notes and protocols for the quantitative analysis of diphenhydramine in tissue samples, which can be adapted for this compound. The methodologies covered include sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data

The following table summarizes quantitative data for diphenhydramine found in postmortem tissue samples from a reported overdose case. This data can serve as a reference for expected concentration ranges when developing an assay for this compound.

Table 1: Postmortem Tissue Distribution of Diphenhydramine in an Overdose Case

TissueConcentration (µg/g or µg/mL)
Blood (various sites)4.90 - 7.27
Brain7.75 - 12.33
Prostate73.42
Testes28.23 - 30.09

Data extracted from a case report on diphenhydramine overdose.[2]

Experimental Protocols

Sample Preparation: Tissue Homogenization

Objective: To create a uniform sample matrix for subsequent extraction.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Phosphate buffer (pH 7.4)

  • Centrifuge

Protocol:

  • Accurately weigh approximately 1 gram of the tissue sample.

  • Mince the tissue using a clean scalpel.

  • Place the minced tissue into a homogenizer tube.

  • Add 4 mL of cold phosphate buffer (pH 7.4) per gram of tissue.

  • Homogenize the sample until a uniform consistency is achieved. Follow the manufacturer's instructions for the specific homogenizer used.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for the extraction procedure.

Extraction Protocol 1: Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate the analyte from the tissue homogenate.

Materials:

  • Mixed-mode or polymeric SPE cartridges (e.g., C18, HLB)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., ethyl acetate, methanol with 2% ammonium hydroxide)

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the tissue supernatant (from step 1.7) onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the analyte with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Extraction Protocol 2: Liquid-Liquid Extraction (LLE)

Objective: To isolate the analyte based on its partitioning between two immiscible liquids.

Materials:

  • Tissue supernatant

  • Extraction solvent (e.g., n-butyl chloride, a mixture of hexane and isoamyl alcohol)

  • Ammonium hydroxide or sodium hydroxide solution (to adjust pH)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 1 mL of the tissue supernatant into a clean glass tube.

  • Add an appropriate internal standard.

  • Adjust the pH of the sample to approximately 9-10 with ammonium hydroxide or sodium hydroxide solution.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for instrumental analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the analyte using gas chromatography coupled with mass spectrometry.

Table 2: Suggested GC-MS Parameters for Diphenhydramine (adaptable for this compound)

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Diphenhydramine)m/z 58[1]
Qualifier Ions (Diphenhydramine)m/z 73, 167

Note: Derivatization may be required for certain antihistamines to improve their chromatographic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide high sensitivity and selectivity for the quantification of the analyte.

Table 3: Suggested LC-MS/MS Parameters for Diphenhydramine (adaptable for this compound)

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Diphenhydramine)m/z 256.2[3]
Product Ion (Diphenhydramine)m/z 167.0[3]
Collision EnergyOptimization required

Visualizations

Signaling Pathway

Bromodiphenhydramine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (Gq-coupled) This compound->H1R Antagonist (Inhibition) Histamine Histamine Histamine->H1R Agonist (Activation) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Allergic Response (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's antagonistic action on the Histamine H1 receptor.

Experimental Workflow

Experimental_Workflow start Tissue Sample Collection homogenization Tissue Homogenization start->homogenization extraction Extraction (SPE or LLE) homogenization->extraction spe Solid-Phase Extraction extraction->spe Method 1 lle Liquid-Liquid Extraction extraction->lle Method 2 evaporation Evaporation & Reconstitution spe->evaporation lle->evaporation analysis Instrumental Analysis (GC-MS or LC-MS/MS) evaporation->analysis gcms GC-MS Analysis analysis->gcms Option A lcmsms LC-MS/MS Analysis analysis->lcmsms Option B data_processing Data Processing & Quantification gcms->data_processing lcmsms->data_processing end Final Report data_processing->end

Caption: Workflow for quantitative analysis of this compound in tissue.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bromodiphenhydramine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route for this compound involves a two-step process:

  • Grignard Reaction: Formation of the key intermediate, (4-bromophenyl)(phenyl)methanol. This is achieved by reacting phenylmagnesium bromide (a Grignard reagent) with 4-bromobenzaldehyde.

  • Williamson Ether Synthesis: The hydroxyl group of the synthesized (4-bromophenyl)(phenyl)methanol is then etherified using a suitable 2-(dimethylamino)ethyl derivative. A common method is the reaction with 2-chloro-N,N-dimethylethanamine in the presence of a base.[1]

An alternative, though less common, final step involves converting the alcohol intermediate to an alkyl halide, which is then reacted with 2-(dimethylamino)ethanol (deanol).

Q2: What are the critical parameters to control during the Grignard reaction step?

A2: The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. Key parameters to control include:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Grignard reagent by water.[2]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents that stabilize the Grignard reagent.[3]

  • Initiation: The reaction between magnesium metal and bromobenzene to form the Grignard reagent can sometimes be difficult to initiate. Activation of the magnesium surface, for instance with a small crystal of iodine, can be beneficial.[4]

  • Temperature: The reaction is typically initiated at room temperature and the heat generated from the exothermic reaction is often sufficient to maintain reflux. External heating should be applied cautiously.

Q3: What are the common side reactions in the Williamson ether synthesis step?

A3: The primary competing reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkyl halide, which leads to the formation of an alkene instead of the desired ether. This is particularly problematic with sterically hindered substrates.[5] Additionally, if an aryloxide is used as the nucleophile, alkylation on the aromatic ring can occur as a side reaction.[5]

Q4: How can I purify the final this compound product?

A4: Purification of the crude product is typically achieved through a combination of techniques:

  • Extraction: An initial workup involving extraction is used to separate the product from water-soluble impurities and salts.

  • Column Chromatography: Silica gel column chromatography can be employed to separate this compound from unreacted starting materials and byproducts.

  • Crystallization: The purified product can be further refined by crystallization from a suitable solvent system to obtain a high-purity solid.

  • Salt Formation: For pharmaceutical applications, the free base is often converted to its hydrochloride salt, which typically has better stability and solubility. This is usually done by treating a solution of the base with hydrochloric acid.

Troubleshooting Guides

Problem 1: Low or No Yield in the Grignard Reaction Step
Symptom Possible Cause Troubleshooting Action
Reaction fails to initiate (no cloudiness, no exotherm).1. Wet glassware or solvent. 2. Inactive magnesium surface.1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Activate magnesium with a small iodine crystal or by crushing the turnings.[4]
Low yield of (4-bromophenyl)(phenyl)methanol.1. Incomplete reaction. 2. Quenching of Grignard reagent by moisture or acidic protons. 3. Formation of biphenyl byproduct.1. Ensure slow addition of the aldehyde to the Grignard reagent and allow sufficient reaction time. 2. Maintain strict anhydrous and inert conditions throughout the reaction. 3. Minimize high concentrations of the aryl halide and avoid excessive temperatures to reduce Wurtz coupling.[2]
Problem 2: Low Yield in the Williamson Ether Synthesis Step
Symptom Possible Cause Troubleshooting Action
Low yield of this compound.1. Competing elimination reaction. 2. Incomplete deprotonation of the alcohol. 3. Low reactivity of the alkyl halide.1. Use a less sterically hindered base. Employ a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction.[5] 2. Use a sufficiently strong base (e.g., sodium hydride) to ensure complete formation of the alkoxide. 3. If using an alkyl chloride, consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction to the more reactive alkyl iodide.[5] The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can also improve the reaction rate.[5][6]
Presence of unreacted (4-bromophenyl)(phenyl)methanol.Incomplete reaction.1. Increase the reaction time and/or temperature. 2. Use a slight excess of the alkylating agent and base.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on Yield

StepParameterConditionExpected Impact on YieldRationale
Grignard Reaction SolventAnhydrous Ether or THFCrucial Stabilizes the Grignard reagent and is non-protic.
AtmosphereInert (Nitrogen/Argon)Crucial Prevents reaction with atmospheric oxygen and moisture.
TemperatureGentle RefluxOptimal Sufficient energy for reaction without promoting side reactions.
Reactant PurityAnhydrousCrucial Water will quench the Grignard reagent, reducing the yield.
Williamson Ether Synthesis BaseStrong, non-nucleophilic (e.g., NaH)High Ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide.
SolventPolar Aprotic (e.g., DMF, Acetonitrile)High Favors the SN2 pathway over the competing E2 elimination reaction.[5]
Temperature50-100 °COptimal Provides sufficient energy for the reaction to proceed at a reasonable rate without favoring elimination.[5]
Leaving GroupI > Br > ClHigh Better leaving groups increase the rate of the SN2 reaction.
Phase Transfer CatalystPresent (e.g., TBAB)Improved Increases the solubility and reactivity of the nucleophile.[5]

Experimental Protocols

Protocol 1: Synthesis of (4-bromophenyl)(phenyl)methanol (Grignard Reaction)

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness and gentle boiling indicate initiation.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium has been consumed.

  • Cool the reaction mixture in an ice bath.

  • Prepare a solution of 4-bromobenzaldehyde in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude (4-bromophenyl)(phenyl)methanol can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • (4-bromophenyl)(phenyl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Sodium hydroxide

  • Diethyl ether

  • Deionized water

Procedure:

  • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Add a solution of (4-bromophenyl)(phenyl)methanol in anhydrous DMF dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride with a solution of sodium hydroxide and extract the free base into an organic solvent. Dry the organic layer and carefully remove the solvent.

  • Add the free 2-chloro-N,N-dimethylethanamine to the alkoxide solution.

  • Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Protocol 3: Preparation of this compound Hydrochloride

Materials:

  • Purified this compound free base

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

  • Dissolve the purified this compound free base in anhydrous diethyl ether.

  • Slowly add a stoichiometric amount of hydrochloric acid while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Purification and Salt Formation A Bromobenzene + Mg B Phenylmagnesium Bromide A->B in Anhydrous Ether D (4-bromophenyl)(phenyl)methanol B->D + 4-Bromobenzaldehyde C 4-Bromobenzaldehyde C->D E (4-bromophenyl)(phenyl)methanol D->E F Alkoxide Intermediate E->F + NaH in DMF H This compound F->H + 2-Chloro-N,N-dimethylethanamine G 2-Chloro-N,N-dimethylethanamine G->H I Crude this compound H->I J Purified this compound I->J Column Chromatography K This compound HCl J->K + HCl

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Final Yield CheckStep1 Analyze Grignard Reaction Intermediate Start->CheckStep1 LowYieldStep1 Low Yield of Alcohol Intermediate CheckStep1->LowYieldStep1 Low GoodYieldStep1 Good Yield of Alcohol Intermediate CheckStep1->GoodYieldStep1 Good TroubleshootStep1 Troubleshoot Grignard Reaction LowYieldStep1->TroubleshootStep1 CheckStep2 Analyze Williamson Ether Synthesis GoodYieldStep1->CheckStep2 CheckMoisture Check for Moisture/Air Leaks TroubleshootStep1->CheckMoisture CheckMg Check Mg Activation CheckMoisture->CheckMg Dry System CheckPurity Check Reagent Purity CheckMg->CheckPurity Activated LowYieldStep2 Low Yield of Final Product CheckStep2->LowYieldStep2 Low TroubleshootStep2 Troubleshoot Williamson Synthesis LowYieldStep2->TroubleshootStep2 CheckBase Check Base Strength/Amount TroubleshootStep2->CheckBase CheckSolvent Check Solvent Polarity CheckBase->CheckSolvent Sufficient CheckTemp Check Reaction Temperature CheckSolvent->CheckTemp Polar Aprotic

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Bromodiphenhydramine Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to stabilize Bromodiphenhydramine in solution for experimental use. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound to degrade in solution?

Based on studies of structurally similar ethanolamine antihistamines like Diphenhydramine, the primary factors contributing to the degradation of this compound in solution are:

  • pH: this compound is susceptible to hydrolysis, particularly in acidic conditions which can cleave the ether linkage.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.

  • Oxidation: The tertiary amine group in the this compound molecule is a potential site for oxidation. This can be catalyzed by the presence of metal ions.

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.

Q2: What are the likely degradation products of this compound?

Q3: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, organic solvents are recommended. This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] Stock solutions in these solvents should be stored at low temperatures. For aqueous experiments, a fresh dilution from the organic stock into the aqueous buffer is advised.

Q4: For how long can I store an aqueous solution of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results, prepare fresh aqueous solutions for each experiment from a frozen stock solution in an organic solvent.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of drug activity in my experiment. Degradation of this compound due to pH, light, or oxidation.1. Control pH: Ensure your experimental buffer is within a stable pH range (ideally neutral to slightly acidic, but requires specific validation). 2. Protect from Light: Conduct experiments in amber-colored vessels or under low-light conditions. 3. Prevent Oxidation: De-gas your solvent and consider adding an antioxidant and a chelating agent to your buffer. 4. Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound from a frozen organic stock on the day of the experiment.
I observe a precipitate in my aqueous this compound solution. The solubility limit has been exceeded, or the compound is degrading to insoluble products.1. Check Solubility: Ensure the concentration of this compound does not exceed its solubility in the chosen aqueous buffer. The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[1] 2. Adjust pH: The pH of the solution can affect solubility. Ensure the pH is appropriate for maintaining solubility. 3. Filter the Solution: If a small amount of particulate is present, you may filter the solution through a 0.22 µm filter before use.
The color of my this compound solution has changed. This could be a sign of degradation, particularly photodegradation or oxidation.1. Discard the Solution: Do not use a solution that has changed color. 2. Review Storage Conditions: Ensure the solution was protected from light and stored at the correct temperature. 3. Implement Stabilization Measures: For future preparations, follow the recommended protocols for stabilization, including light protection and the use of antioxidants.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution for In Vitro Experiments

This protocol is designed to minimize degradation for short-term in vitro experiments.

Materials:

  • This compound hydrochloride (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Ascorbic acid

  • Disodium EDTA

  • Sterile, amber-colored microcentrifuge tubes

  • Sterile, light-blocking container for incubation

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Dissolve the appropriate amount of this compound hydrochloride in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare a Stabilized Aqueous Buffer:

    • Prepare sterile PBS (pH 7.4).

    • Just before use, add L-Ascorbic acid to the PBS to a final concentration of 0.02-0.1% (w/v).

    • Add Disodium EDTA to the PBS to a final concentration of 0.01-0.05% (w/v).

    • Filter the stabilized buffer through a 0.22 µm sterile filter.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution to the desired final concentration using the prepared stabilized aqueous buffer.

    • Protect the final working solution from light at all times by using amber-colored tubes and covering the experimental setup with aluminum foil or a light-blocking box.

    • Use the prepared working solution within a few hours for best results.

Protocol 2: Assessment of this compound Stability in Solution

This protocol outlines a general procedure to assess the chemical stability of this compound under specific experimental conditions.

Materials:

  • Prepared this compound solution (as per Protocol 1 or other methods)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase suitable for separating this compound and its potential degradation products

  • Incubator or water bath set to the experimental temperature

  • Light source (for photodegradation studies)

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the this compound solution, take an aliquot and analyze it by HPLC.

    • Record the peak area of the this compound peak. This will serve as the 100% reference.

  • Incubation:

    • Place the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • Protect a control sample from the stress condition (e.g., wrap in foil for a light-exposed sample).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the test and control solutions.

    • Analyze each aliquot by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

    • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dilute Dilute Stock to Final Concentration prep_stock->dilute store_stock Store Stock at -20°C/-80°C prep_stock->store_stock prep_buffer Prepare Stabilized Aqueous Buffer (PBS + Ascorbic Acid + EDTA) prep_buffer->dilute run_exp Perform Experiment (Protect from Light) dilute->run_exp analyze Analyze Results run_exp->analyze

Caption: Experimental workflow for preparing and using a stabilized this compound solution.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acidic pH This compound->Acid Light Light This compound->Light Oxidants Oxidizing Agents This compound->Oxidants Hydrolysis Hydrolysis Products (Ether Cleavage) Acid->Hydrolysis Photodegradation Photodegradation Products Light->Photodegradation Oxidation Oxidation Products (e.g., N-oxide) Oxidants->Oxidation

Caption: Potential degradation pathways of this compound based on known instabilities of similar compounds.

References

Technical Support Center: Optimizing Dosage for In Vivo Bromodiphenhydramine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromodiphenhydramine in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

A starting dose for this compound can vary significantly based on the animal model and the intended biological effect. For mice, a dose of 1.5 to 3 µg/g of body weight has been used in a Salmonella typhimurium challenge model. For other first-generation antihistamines like Diphenhydramine, doses in rats for sedation studies have been around 10 mg/kg. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q2: What is the primary mechanism of action of this compound?

This compound is a first-generation H1 receptor antagonist. It competitively binds to H1 histamine receptors on various cell types, preventing histamine from binding and eliciting downstream effects. This blockade of H1 receptors is the primary mechanism for its anti-allergic effects. Like other first-generation antihistamines, it can cross the blood-brain barrier, leading to effects on the central nervous system, such as sedation.

Q3: What are the common side effects of this compound observed in animal studies?

As a first-generation antihistamine, this compound is expected to have sedative effects.[1] Other potential side effects, extrapolated from studies on similar compounds, may include dizziness, lack of coordination, and anticholinergic effects like dry mouth.[2] In some cases, particularly in infants and children, paradoxical CNS excitation with symptoms like irritability and hyperactivity has been observed with first-generation antihistamines.[2] High doses of some first-generation antihistamines have been shown to be fatal in mice, causing severe convulsions.

Q4: How should I prepare this compound for in vivo administration?

This compound hydrochloride is soluble in various solvents. For stock solutions, Dimethyl sulfoxide (DMSO) can be used, and these solutions can be stored at -20°C for up to three months.[3] For preparing working solutions for administration, further dilution into aqueous buffers like phosphate-buffered saline (PBS) or isotonic saline is recommended. It is important to ensure the final concentration of the organic solvent (e.g., DMSO) is low to avoid physiological effects. Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[4]

Troubleshooting Guides

Issue 1: Unexpected Animal Behavior or Adverse Events
  • Problem: Animals exhibit excessive sedation, agitation, or other unexpected behaviors after this compound administration.

  • Possible Causes & Solutions:

    • Dose is too high: The most likely cause of excessive sedation is a dose that is too high for the specific animal model or individual animal variability.

      • Solution: Reduce the dose in subsequent experiments. Conduct a thorough dose-response study to identify the optimal therapeutic window with minimal side effects.

    • Paradoxical Excitation: While less common, first-generation antihistamines can sometimes cause hyperactivity or agitation.[2]

      • Solution: Carefully observe and document these behaviors. Consider if the observed effect interferes with the study's endpoints. If so, a lower dose or a different antihistamine might be necessary.

    • Vehicle Effects: The vehicle used to dissolve and administer the drug can have its own physiological effects.

      • Solution: Always include a vehicle-only control group in your experiments to differentiate the effects of the drug from those of the vehicle.

Issue 2: Inconsistent or Lack of Efficacy
  • Problem: The expected biological effect of this compound is not observed or is highly variable between animals.

  • Possible Causes & Solutions:

    • Suboptimal Dose: The dose may be too low to elicit a significant biological response.

      • Solution: Increase the dose in a stepwise manner, carefully monitoring for both efficacy and adverse effects.

    • Route of Administration: The chosen route of administration may not provide adequate bioavailability.

      • Solution: Consider alternative routes of administration. For example, if oral gavage is yielding inconsistent results, intraperitoneal or intravenous injection might provide more consistent drug exposure.

    • Solution Instability: this compound in aqueous solutions may degrade over time.[4]

      • Solution: Prepare fresh aqueous dosing solutions daily. For longer-term studies, consider the stability of the compound in your chosen vehicle under your storage conditions. Stock solutions in DMSO are generally stable for longer periods when stored properly.[3]

Issue 3: Issues with Drug Formulation and Administration
  • Problem: The this compound solution is cloudy, precipitates upon dilution, or is difficult to administer.

  • Possible Causes & Solutions:

    • Solubility Limits Exceeded: The concentration of this compound may be too high for the chosen solvent or upon dilution in an aqueous buffer.

      • Solution: Refer to the solubility data for this compound hydrochloride. Warm sonication may aid in dissolving the compound. When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, do so gradually while vortexing to prevent precipitation.

    • Incorrect Administration Technique: Improper oral gavage or injection technique can lead to inaccurate dosing or injury to the animal.

      • Solution: Ensure all personnel are properly trained in the chosen administration technique. Refer to detailed protocols for guidance.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~10 mg/mL[4]
Ethanol~30 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[4]

Table 2: Reported In Vivo Dosages of this compound and Related Compounds

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
This compound hydrochlorideMouse1.5 and 3 µg/gSingle injectionProtection against Salmonella typhimurium challenge
DiphenhydramineRat10 mg/kg-Sedation[5]
DiphenhydramineGuinea Pig--Prevention of allergic asthma attacks[6]
DiphenhydramineMouse2.5 and 5 mg/kgIntravenousProtection against fatal endotoxin shock[7]

Note: The data for Diphenhydramine is provided as a reference for initiating dose-ranging studies for this compound in the absence of more specific data. The optimal dose of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rats
  • Stock Solution Preparation (10 mg/mL in DMSO):

    • Weigh the required amount of this compound hydrochloride powder.

    • Dissolve in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex or sonicate gently until fully dissolved.

    • Store the stock solution in small aliquots at -20°C for up to 3 months.[3]

  • Working Solution Preparation (e.g., 1 mg/mL in PBS):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Calculate the required volume of stock solution and sterile PBS.

    • Slowly add the stock solution to the PBS while vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO is minimal (ideally less than 5%) to avoid vehicle-related effects.

  • Oral Gavage Administration:

    • Accurately weigh each rat to determine the correct volume to administer.

    • Use a proper-sized, blunt-tipped gavage needle.

    • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus.

    • Slowly administer the calculated volume of the working solution.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice
  • Stock Solution Preparation (10 mg/mL in DMSO):

    • Follow the same procedure as described in Protocol 1.

  • Working Solution Preparation (e.g., 0.1 mg/mL in Saline):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Calculate the required volume of stock solution and sterile saline.

    • Slowly add the stock solution to the saline while vortexing.

    • Ensure the final DMSO concentration is as low as possible.

  • Intraperitoneal Injection:

    • Accurately weigh each mouse to determine the correct injection volume.

    • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G).

    • Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.

    • Insert the needle at a 30-45 degree angle and aspirate to ensure no fluid is drawn back.

    • Inject the calculated volume of the working solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CaMKII CaMKII Ca2->CaMKII Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) PKC->Downstream CaMKII->Downstream Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

G start Start Experiment dose_prep Prepare this compound Solution start->dose_prep administer Administer to Animals dose_prep->administer observe Observe for Expected Biological Effect administer->observe adverse Observe for Adverse Events administer->adverse success Experiment Successful observe->success Yes troubleshoot Troubleshoot observe->troubleshoot No adverse->success No adverse->troubleshoot Yes check_dose Is the dose appropriate? troubleshoot->check_dose check_route Is the administration route optimal? check_dose->check_route Yes adjust_dose Adjust Dose check_dose->adjust_dose No check_solution Is the solution stable and correctly prepared? check_route->check_solution Yes change_route Consider Different Route check_route->change_route No check_solution->success Yes remake_solution Prepare Fresh Solution check_solution->remake_solution No adjust_dose->dose_prep change_route->dose_prep remake_solution->dose_prep

Caption: Troubleshooting Workflow for In Vivo this compound Studies.

References

Troubleshooting variability in Bromodiphenhydramine experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromodiphenhydramine experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the action of histamine, thereby preventing the downstream signaling that leads to allergic responses. Additionally, as an ethanolamine derivative, it exhibits significant anticholinergic (muscarinic receptor antagonist) properties, which contribute to some of its side effects.[1]

Q2: What are the common experimental assays used to characterize this compound?

A2: The most common in vitro assays for this compound and other H1 antagonists are:

  • H1 Receptor Binding Assays: Typically radioligand binding assays using a labeled ligand (e.g., [³H]-pyrilamine or [³H]-mepyramine) to determine the binding affinity (Ki) of this compound.[2][3]

  • Functional Assays: These assays measure the ability of this compound to inhibit histamine-induced cellular responses. Common readouts include calcium flux, inositol phosphate accumulation, and changes in cell impedance.[4][5]

Q3: What are the key physicochemical properties of this compound to consider in experimental design?

A3: this compound is a tertiary amino compound and an organobromine compound.[1] As a lipophilic molecule, it readily crosses cell membranes. Its basic nature means that its charge state is dependent on the pH of the experimental buffer, which can significantly impact its binding to the H1 receptor.

Troubleshooting Guides

Variability in H1 Receptor Binding Assays

High variability in receptor binding assays is a common challenge. Below are potential causes and troubleshooting steps.

Observed Issue Potential Cause Troubleshooting Steps
High non-specific binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Lipophilic nature of this compound causing binding to plasticware or lipids in the membrane preparation.1. Use a radioligand concentration at or below its Kd. 2. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. 3. Pre-treat plates with a blocking agent. Consider using filter binding assays with rapid washing to reduce non-specific binding.
Low specific binding 1. Degraded radioligand or this compound. 2. Low receptor density in the membrane preparation. 3. Suboptimal assay conditions (pH, temperature, incubation time).1. Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Prepare fresh cell membranes and quantify receptor density. 3. Optimize assay buffer pH (typically 7.4-7.6). Determine the optimal incubation time and temperature to reach equilibrium.
Inconsistent Ki or IC50 values 1. Inaccurate determination of radioligand concentration. 2. Variability in cell membrane preparation. 3. pH drift in the assay buffer. 4. Pipetting errors.1. Accurately determine the specific activity and concentration of the radioligand stock. 2. Standardize the cell culture and membrane preparation protocol. 3. Use a well-buffered solution and check the pH before each experiment. 4. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Variability in Functional Assays (e.g., Calcium Flux)

Functional assays can be sensitive to various experimental parameters. Here are some common issues and solutions.

Observed Issue Potential Cause Troubleshooting Steps
High background signal 1. Cell stress or over-confluency. 2. Autofluorescence of this compound or other compounds. 3. Contamination of cell cultures.1. Ensure cells are healthy and seeded at the optimal density. 2. Run a control with this compound alone to check for autofluorescence. 3. Regularly test cell lines for mycoplasma contamination.
Low signal-to-noise ratio 1. Low receptor expression in cells. 2. Inefficient loading of fluorescent dyes. 3. Suboptimal agonist concentration.1. Use a cell line with confirmed high expression of the H1 receptor. 2. Optimize dye loading time and temperature. 3. Perform a dose-response curve for the agonist (histamine) to determine the optimal concentration (EC80) for inhibition assays.
Shift in agonist EC50 1. Variation in cell passage number. 2. Inconsistent incubation times with this compound. 3. Degradation of the agonist.1. Use cells within a defined passage number range for all experiments. 2. Ensure consistent pre-incubation times with the antagonist before adding the agonist. 3. Prepare fresh agonist solutions for each experiment.

Experimental Protocols

H1 Receptor Radioligand Binding Assay (Adapted from protocols for first-generation antihistamines)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-pyrilamine (also known as mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.

  • Add [³H]-pyrilamine to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

Table 1: Factors Influencing this compound Experimental Variability

Parameter Potential Impact on Results Recommendations
pH The binding affinity of some H1 antagonists is pH-dependent. Acidic pH can alter the charge state of this compound and key residues in the receptor binding pocket.[6]Maintain a stable pH, typically 7.4, using a robust buffer system. Be aware that local pH changes in cell culture can occur.
Temperature Binding kinetics (association and dissociation rates) are temperature-dependent. Higher temperatures can also lead to degradation of reagents.Perform binding assays at a consistent, controlled temperature. Store all reagents at their recommended temperatures.
Buffer Composition The presence of certain ions can influence ligand binding.[7]Use a consistent and well-defined buffer system for all experiments. Avoid introducing variability through different buffer preparations.
Solvent High concentrations of organic solvents (e.g., DMSO) can affect cell membrane integrity and protein conformation.Keep the final concentration of the solvent in the assay low (typically <1%) and consistent across all wells.

Visualizations

Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_alpha Gq α H1R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., inflammation) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Site of this compound Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (H1R expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes, Radioligand, This compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Determine IC50 and Ki Calculation->Analysis

Caption: Workflow for a Radioligand Binding Assay to Determine this compound Affinity.

References

Technical Support Center: Addressing Batch-to-Batch Inconsistencies of Commercial Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch inconsistencies of commercial Bromodiphenhydramine.

Frequently Asked Questions (FAQs)

Q1: We are observing variable results in our cell-based assays when using different lots of this compound. What could be the potential causes?

A1: Batch-to-batch variability in experimental outcomes can stem from several factors related to the physicochemical properties of the this compound powder. The most common causes include:

  • Purity and Impurity Profile: The presence and concentration of synthesis-related impurities or degradation products can differ between batches. These impurities may have their own biological activity or interfere with the action of this compound.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with distinct solubility and dissolution rates. A change in the polymorphic form between batches can lead to differences in the effective concentration of the drug in your experiments.

  • Solubility and Dissolution Rate: Inconsistent solubility can result from variations in particle size, crystalline form, or the presence of excipients in the formulation. This can directly impact the bioavailability of the compound in your experimental system.

Q2: What are the common impurities that might be present in commercial this compound?

A2: Based on the synthesis of this compound and analysis of related compounds, potential impurities may include:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis process.

  • Related Compounds: Structurally similar molecules formed as byproducts during synthesis. For instance, in the synthesis of the related compound Diphenhydramine, this compound itself is a known impurity.[1] Therefore, analogous impurities are likely in this compound production.

  • Degradation Products: Products formed by the breakdown of this compound due to factors like exposure to light, heat, or pH variations. Common degradation products for similar compounds include Benzhydrol and Benzophenone.

Q3: How can we test the purity and identify the impurities in our this compound batches?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity and impurity profile of this compound. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its potential impurities, allowing for their identification and quantification.

Q4: What is polymorphism and how can it affect our experiments?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2][3] These different forms, called polymorphs, can have different physical properties, such as melting point, solubility, and stability.[2] If different batches of this compound contain different polymorphs, you may observe variations in its solubility and dissolution rate, leading to inconsistent results in your experiments. The less stable polymorph is often more soluble.[2]

Q5: How can we check for polymorphism in our this compound powder?

A5: Powder X-ray Diffraction (PXRD) is the primary technique used to identify the crystalline form of a pharmaceutical solid.[4][5][6][7][8] Each polymorph will produce a unique diffraction pattern, allowing for the identification of the specific form present in a batch.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in In Vitro Assays
Possible Cause Troubleshooting Step Recommended Action
Variation in Purity/Impurity Profile Analyze the purity of each batch using HPLC.1. Request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity and impurity profiles. 2. If the CoA is unavailable or lacks detail, perform an in-house HPLC analysis to quantify the main peak (this compound) and any impurity peaks. 3. If significant differences in impurity profiles are observed, consider using a batch with a higher purity or a well-characterized reference standard.
Presence of Biologically Active Impurities Research the potential biological activity of identified impurities.Some impurities, like Benzophenone derivatives, may have their own biological effects, including potential endocrine-disrupting activities.[9][10] If such impurities are present, they could interfere with your assay.
Inconsistent Solubility Measure the solubility of each batch in your experimental medium.1. Prepare saturated solutions of each batch in your assay buffer and measure the concentration of dissolved this compound by UV-Vis spectroscopy or HPLC. 2. Observe the dissolution rate of each batch under standardized conditions.
Issue 2: Poor or Variable Solubility
Possible Cause Troubleshooting Step Recommended Action
Different Polymorphic Forms Analyze the crystalline structure of each batch using Powder X-ray Diffraction (PXRD).1. Obtain the PXRD pattern for each batch of this compound. 2. Compare the diffraction patterns. Different patterns indicate the presence of different polymorphs.
Variation in Particle Size Visually inspect the powder under a microscope.Significant differences in particle size between batches can affect the dissolution rate.
Hygroscopicity Store the compound in a desiccator and handle it in a low-humidity environment.Absorption of moisture can lead to changes in the physical properties of the powder and affect solubility.

Data Presentation

The following tables provide an illustrative example of data that could be generated during a batch-to-batch comparison of this compound.

Table 1: Illustrative Purity and Impurity Profile of Two this compound Batches by HPLC

CompoundBatch A (Area %)Batch B (Area %)
This compound99.5%98.2%
Impurity 1 (e.g., Benzhydrol)0.2%0.8%
Impurity 2 (e.g., Benzophenone)0.1%0.5%
Other Unknown Impurities0.2%0.5%

Note: These values are for illustrative purposes only and do not represent actual batch data.

Table 2: Illustrative Physicochemical Properties of Two this compound Batches

PropertyBatch ABatch B
Appearance White crystalline powderOff-white powder
Solubility in PBS (pH 7.2) ~10 mg/mL[11]~7 mg/mL
PXRD Pattern Form IMixture of Form I and Form II

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol is a general guideline and may require optimization for your specific instrument and columns. It is based on methods used for related antihistamines.[12][13][14][15]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.01N Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid). A 50:50 isocratic flow can be a starting point.[12][13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[12][13]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

    • Dilute the stock solution to a suitable concentration for analysis (e.g., 250 µg/mL).[12][13]

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the prepared sample solution.

    • Identify the main peak corresponding to this compound and any additional peaks as impurities.

    • Calculate the area percentage of each peak to determine the purity and relative abundance of impurities.

Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Analysis

This is a general protocol for PXRD analysis.[4][7]

  • Instrumentation: Powder X-ray Diffractometer.

  • Sample Preparation:

    • Ensure the this compound powder is finely ground using a mortar and pestle.

    • Carefully pack the powder into the sample holder, ensuring a flat and even surface.

  • Data Collection:

    • Collect the diffraction data over a suitable 2θ range (e.g., 5° to 40°).

    • Set appropriate scan speed and step size to obtain a good quality pattern.

  • Data Analysis:

    • Process the raw data to obtain the diffraction pattern (Intensity vs. 2θ).

    • Compare the peak positions and relative intensities of different batches. Identical patterns suggest the same polymorphic form, while different patterns indicate different polymorphs.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates Histamine Histamine Histamine->H1_Receptor Binds and Activates This compound This compound This compound->H1_Receptor Competitively Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Allergic Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Signaling pathway of Histamine H1 receptor and its inhibition by this compound.

Experimental_Workflow Start Inconsistent Experimental Results with Different Batches Compare_CoA Compare Certificates of Analysis Start->Compare_CoA Check_Purity 1. Purity & Impurity Analysis (HPLC) Check_Polymorphism 2. Polymorph Analysis (PXRD) Check_Purity->Check_Polymorphism Check_Solubility 3. Solubility & Dissolution Test Check_Polymorphism->Check_Solubility Decision Significant Batch-to-Batch Variation Detected? Check_Solubility->Decision Compare_CoA->Check_Purity Action Action Plan Decision->Action Yes No_Variation Investigate Other Experimental Parameters (e.g., Assay Conditions, Cell Line) Decision->No_Variation No Action_Details • Use batch with highest purity • Standardize on a single batch • Qualify new batches before use • Contact supplier for clarification Action->Action_Details

Caption: Troubleshooting workflow for addressing batch-to-batch inconsistencies.

Logical_Relationship Batch_Inconsistency Batch-to-Batch Inconsistency Purity Chemical Purity & Impurity Profile Batch_Inconsistency->Purity Polymorphism Physical Form (Polymorphism) Batch_Inconsistency->Polymorphism Particle_Size Particle Size & Surface Area Batch_Inconsistency->Particle_Size Solubility Solubility & Dissolution Rate Purity->Solubility Polymorphism->Solubility Particle_Size->Solubility Inconsistent_Results Inconsistent Experimental Results Bioavailability Bioavailability in Assay Solubility->Bioavailability Potency Observed Potency & Efficacy Bioavailability->Potency Potency->Inconsistent_Results

References

Validation & Comparative

Unveiling the Receptor Cross-Reactivity Profile of Bromodiphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bromodiphenhydramine, a first-generation antihistamine, is recognized for its therapeutic efficacy in managing allergic reactions. This is primarily achieved through its antagonistic activity at the histamine H1 receptor. However, like many first-generation antihistamines, its clinical profile is characterized by a notable incidence of side effects, such as drowsiness and dry mouth. These off-target effects are largely attributed to the drug's cross-reactivity with other receptors, particularly muscarinic acetylcholine receptors.[1][2][3] This guide provides a comparative analysis of the receptor binding profile of this compound, offering insights into its polypharmacology.

Due to the limited availability of direct and comprehensive binding affinity data for this compound across a wide range of receptors in publicly accessible literature, this guide will utilize the well-documented binding profile of Diphenhydramine as a close structural and pharmacological analog. Diphenhydramine shares the same core ethanolamine structure and is the parent compound of this compound, differing only by the presence of a bromine atom on one of the phenyl rings. This substitution is not expected to dramatically alter the fundamental receptor interaction profile, making Diphenhydramine's data a valuable proxy for understanding the cross-reactivity of this compound.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki in nM) of Diphenhydramine for the histamine H1 receptor and the five subtypes of muscarinic acetylcholine receptors (M1-M5). A lower Ki value indicates a higher binding affinity.

ReceptorLigandKi (nM)
Histamine H1Diphenhydramine16
Muscarinic M1Diphenhydramine130
Muscarinic M2Diphenhydramine230
Muscarinic M3Diphenhydramine240
Muscarinic M4Diphenhydramine1300
Muscarinic M5Diphenhydramine340

Data for Diphenhydramine is sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database and is used as a proxy for this compound.

This data illustrates that while Diphenhydramine has the highest affinity for the histamine H1 receptor, it also exhibits significant binding to muscarinic receptors, particularly M1, M2, M3, and M5, with Ki values in the low to mid-nanomolar range. The affinity for the M4 receptor is considerably lower. This profile explains the characteristic anticholinergic side effects associated with first-generation antihistamines.

Experimental Protocols

The determination of receptor binding affinities is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay

This in vitro assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., histamine H1 receptor, or muscarinic M1-M5 receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Pyrilamine for the H1 receptor, [³H]-N-methylscopolamine for muscarinic receptors).

  • Test Compound: this compound hydrochloride of known concentration.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist for the receptor (e.g., 10 µM Mepyramine for H1, 1 µM Atropine for muscarinic receptors).

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For detection of radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand.

      • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

      • Displacement: Receptor membranes + radioligand + increasing concentrations of this compound.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The interaction of this compound with its primary target and off-target receptors triggers distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[4] Antagonism by this compound blocks the initiation of this pathway.

H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates Gq Gαq/11 H1R->Gq This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors are also GPCRs, but they couple to different G-proteins, leading to varied downstream effects.[5][6] this compound's antagonism of these receptors is responsible for its anticholinergic side effects.

  • M1, M3, and M5 Receptor Signaling (Gq-coupled): These receptors, similar to the H1 receptor, couple to Gαq/11, leading to the activation of Phospholipase C and subsequent increases in intracellular calcium and Protein Kinase C activity.

M1_M3_M5_Signaling Acetylcholine Acetylcholine M1_M3_M5 Muscarinic M1, M3, M5 Receptors (Gq-coupled) Acetylcholine->M1_M3_M5 Activates Gq Gαq/11 M1_M3_M5->Gq This compound This compound (Antagonist) This compound->M1_M3_M5 Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Muscarinic M1, M3, and M5 Receptor Signaling.

  • M2 and M4 Receptor Signaling (Gi/o-coupled): These receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

M2_M4_Signaling Acetylcholine Acetylcholine M2_M4 Muscarinic M2, M4 Receptors (Gi/o-coupled) Acetylcholine->M2_M4 Activates Gi Gαi/o M2_M4->Gi This compound This compound (Antagonist) This compound->M2_M4 Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Muscarinic M2 and M4 Receptor Signaling.

Experimental Workflow

The overall workflow for determining the cross-reactivity profile of a compound like this compound is a systematic process.

Experimental_Workflow start Start: Compound of Interest (this compound) receptor_selection Select Target Receptors (e.g., H1, M1-M5) start->receptor_selection assay_dev Develop & Optimize Radioligand Binding Assays receptor_selection->assay_dev screening Perform Competitive Binding Assays assay_dev->screening data_analysis Data Analysis (IC50 & Ki Determination) screening->data_analysis profile Generate Cross-Reactivity Profile data_analysis->profile

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

In Vivo Comparative Analysis of Bromodiphenhydramine and Brompheniramine for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two first-generation antihistamines, Bromodiphenhydramine and Brompheniramine. Both compounds are potent histamine H1 receptor antagonists with additional anticholinergic properties, making them effective in the management of allergic conditions. This document summarizes available preclinical data on their efficacy, pharmacokinetics, and safety to aid researchers in selecting the appropriate compound for further investigation and drug development.

Executive Summary

This compound and Brompheniramine are established first-generation antihistamines. While both effectively antagonize the H1 receptor, key differences in their pharmacokinetic profiles and potency may influence their suitability for specific research applications. Brompheniramine is characterized by a notably long half-life, suggesting a prolonged duration of action. In contrast, this compound has a predicted shorter half-life. Acute toxicity data indicates that Brompheniramine maleate is more toxic than this compound hydrochloride in rats when administered orally. Efficacy in preclinical models of allergy is established for both, primarily through their shared mechanism of action.

Data Presentation

Pharmacokinetic Parameters
ParameterThis compoundBrompheniramine
Half-life (t½) 1-4 hours (Predicted)[1]~24.9 hours (in humans)[2]
Protein Binding 96%[1]Not Available
Metabolism Hepatic (Cytochrome P450 system)[1]Hepatic[3]
Absorption Well absorbed from the digestive tract[1]Well absorbed from the gastrointestinal tract[4]
Acute Toxicity Data
CompoundSpeciesRouteLD50
This compound hydrochlorideRatOral602 mg/kg[1]
Brompheniramine maleateRatOral318 mg/kg[5]
Brompheniramine maleateMouseOral176 mg/kg[5]

Efficacy in In Vivo Models

While direct comparative in vivo studies are limited, the efficacy of both compounds can be inferred from their potent H1 receptor antagonism demonstrated in various preclinical models of allergy.

Histamine-Induced Bronchospasm in Guinea Pigs: This is a classic model for evaluating the in vivo efficacy of antihistamines. Both this compound and Brompheniramine are expected to provide dose-dependent protection against histamine-induced bronchoconstriction. Studies have shown that Brompheniramine effectively protects guinea pigs from histamine-induced bronchospasm[6]. Given its similar mechanism of action, this compound is anticipated to exhibit a comparable protective effect.

Passive Cutaneous Anaphylaxis (PCA) in Rats: The PCA model is used to assess the ability of a compound to inhibit mast cell degranulation and the subsequent release of inflammatory mediators. As H1 receptor antagonists, both this compound and Brompheniramine would be expected to inhibit the vascular permeability changes induced by histamine release in this model.

Histamine-Induced Skin Wheal and Flare: This model in rabbits or other species is a direct measure of H1 receptor antagonism in the skin. Both compounds are expected to reduce the size of the wheal (edema) and flare (erythema) in a dose-dependent manner. Brompheniramine has been shown to significantly suppress the wheal and flare response to histamine[2].

Experimental Protocols

Histamine-Induced Bronchospasm in Guinea Pigs

Objective: To evaluate the ability of a test compound to protect against histamine-induced bronchoconstriction.

Animals: Male Dunkin-Hartley guinea pigs (300-400g).

Procedure:

  • Fast animals overnight with free access to water.

  • Administer the test compound (this compound or Brompheniramine) or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), place the guinea pig in a whole-body plethysmograph chamber.

  • Expose the animal to an aerosol of histamine solution (e.g., 0.1% w/v in saline) generated by a nebulizer.

  • Record respiratory parameters, including tidal volume and respiratory rate, to determine the onset of bronchoconstriction (e.g., a significant decrease in respiratory flow).

  • The protective effect is measured as the percentage increase in the time to onset of bronchoconstriction compared to the vehicle-treated group.

Passive Cutaneous Anaphylaxis (PCA) in Rats

Objective: To assess the in vivo mast cell stabilizing and antihistaminic effects of a test compound.

Animals: Male Wistar rats (200-250g).

Procedure:

  • Sensitization: Inject rat IgE anti-ovalbumin (OA) serum intradermally (i.d.) into the shaved dorsal skin of the rats.

  • After a 24-hour sensitization period, administer the test compound (this compound or Brompheniramine) or vehicle control (i.p. or p.o.).

  • 30 minutes after drug administration, intravenously (i.v.) inject a solution of ovalbumin (the antigen) mixed with Evans blue dye.

  • After 30 minutes, euthanize the animals and dissect the skin at the injection sites.

  • Extract the Evans blue dye from the skin tissue using formamide.

  • Quantify the amount of dye extravasation by measuring the absorbance of the formamide extract at 620 nm.

  • The inhibitory effect is calculated as the percentage reduction in dye extravasation compared to the vehicle-treated group.

Mandatory Visualizations

Signaling_Pathway cluster_H1_Receptor Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., Bronchoconstriction, Vascular Permeability) Ca->Allergic_Response PKC->Allergic_Response Antihistamine This compound or Brompheniramine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of antihistamines.

Experimental_Workflow cluster_Efficacy In Vivo Efficacy Assessment Animal_Model Select Animal Model (e.g., Guinea Pig, Rat) Grouping Randomize into Groups (Vehicle, this compound, Brompheniramine) Animal_Model->Grouping Dosing Administer Test Compounds (Specified Doses and Route) Grouping->Dosing Challenge Induce Allergic Response (e.g., Histamine Aerosol, Antigen Injection) Dosing->Challenge Measurement Measure Efficacy Endpoint (e.g., Time to Bronchoconstriction, Dye Extravasation) Challenge->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: General experimental workflow for in vivo efficacy testing of antihistamines.

Signaling_Pathway_Anticholinergic cluster_Muscarinic_Receptor Anticholinergic (Muscarinic) Signaling ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds G_Protein G Protein Muscarinic_Receptor->G_Protein Activates Effector Effector Enzyme/Ion Channel G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Cellular_Response Antihistamine This compound or Brompheniramine Antihistamine->Muscarinic_Receptor Blocks

References

Efficacy of Bromodiphenhydramine and its Alternatives in Preclinical Allergy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel anti-allergic compounds is a cornerstone of immunological research. While the prompt for this guide was to evaluate novel derivatives of Bromodiphenhydramine, a comprehensive search of the current scientific literature and patent databases did not yield publicly available information on the synthesis and preclinical evaluation of such specific novel analogues.

Therefore, this guide provides a comparative analysis of this compound, a first-generation ethanolamine H1 antihistamine, against its parent compound, Diphenhydramine, and more recent second-generation antihistamines. This comparison serves as a valuable resource for researchers by benchmarking a classic antihistamine against its predecessor and its more advanced therapeutic alternatives, providing context for future drug development in this class.

Introduction: The Landscape of H1 Antihistamines

Allergic reactions are primarily mediated by the release of histamine from mast cells and basophils, which then binds to H1 receptors, initiating the characteristic symptoms of allergy.[1][2] First-generation H1 antihistamines, such as this compound and Diphenhydramine, were foundational in allergy treatment. These compounds readily cross the blood-brain barrier, leading to sedative and anticholinergic side effects.[3][4] Second-generation antihistamines were developed to minimize these off-target effects, offering improved safety profiles. This guide will explore the comparative efficacy of these classes in established preclinical models.

This compound is a brominated derivative of Diphenhydramine and functions as a competitive antagonist of histamine H1 receptors.[5][6] By blocking these receptors, it prevents the downstream signaling that leads to allergic symptoms.[3][7] Like other first-generation antihistamines, it also exhibits notable anticholinergic (muscarinic receptor antagonist) activity.[4][8]

Comparative Efficacy and Pharmacodynamics

While specific head-to-head preclinical data for this compound versus a wide array of second-generation antihistamines is sparse in the public domain, we can compile representative data to illustrate the key differences between these classes. The following tables summarize typical findings for first-generation and second-generation H1 antihistamines.

Table 1: Comparative In Vitro Activity of H1 Antihistamines

Compound ClassRepresentative Compound(s)TargetTypical Affinity (Ki)Key Characteristics
First-Generation This compound, DiphenhydramineH1 ReceptorLow NanomolarHigh affinity for H1 receptors; significant binding to muscarinic receptors.
Second-Generation Cetirizine, Fexofenadine, LoratadineH1 ReceptorLow NanomolarHigh affinity and selectivity for H1 receptors; minimal affinity for muscarinic receptors.

Table 2: Comparative In Vivo Characteristics in Animal Models

FeatureFirst-Generation (e.g., this compound)Second-Generation (e.g., Cetirizine, Fexofenadine)
Blood-Brain Barrier Penetration HighLow to Negligible
Sedative Effects SignificantMinimal to None
Anticholinergic Effects Present (e.g., dry mouth)Absent or significantly reduced
Efficacy in Allergy Models Effective in reducing histamine-induced effectsEqually or more effective in reducing histamine-induced effects

Key Signaling Pathways in Allergic Reaction

The primary mechanism of action for this compound and other H1 antihistamines is the blockade of the H1 receptor, preventing the downstream signaling cascade initiated by histamine. This pathway is central to the early phase of an allergic reaction.

Allergic Reaction Signaling Pathway cluster_mast_cell allergen Allergen ige IgE allergen->ige binds to fceri FcεRI Receptor ige->fceri cross-links mast_cell Mast Cell degranulation Degranulation fceri->degranulation activates histamine Histamine degranulation->histamine releases h1_receptor H1 Receptor histamine->h1_receptor binds to signaling Downstream Signaling (e.g., NF-κB, MAPK) h1_receptor->signaling activates symptoms Allergic Symptoms (Vasodilation, Edema, etc.) signaling->symptoms leads to This compound This compound (Antagonist) This compound->h1_receptor blocks

Figure 1: Simplified signaling pathway of an allergic reaction and the inhibitory action of this compound.

Experimental Protocols for Efficacy Evaluation

The evaluation of anti-allergic compounds relies on a combination of in vitro and in vivo models to assess their potency, specificity, and physiological effects.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the test compound for the H1 receptor.

    • Methodology: Membranes from cells expressing the H1 receptor are incubated with a radiolabeled ligand (e.g., [3H]-pyrilamine) and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

  • Mast Cell Degranulation Assay:

    • Objective: To measure the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

    • Methodology: Rat basophilic leukemia (RBL-2H3) cells are sensitized with IgE and then challenged with an antigen to induce degranulation.[9][10] The release of β-hexosaminidase, a marker for degranulation, into the supernatant is quantified using a colorimetric assay. The inhibitory effect of the test compound is measured by pre-incubating the cells with the compound before antigen challenge.

In Vivo Models
  • Histamine-Induced Paw Edema in Rodents:

    • Objective: To assess the in vivo antihistaminic activity of a compound.

    • Methodology: A pre-determined dose of the test compound is administered to rodents (e.g., rats or mice). After a set period, histamine is injected into the subplantar region of the paw, inducing edema. The volume of the paw is measured at various time points using a plethysmometer. The percentage inhibition of edema by the test compound compared to a vehicle control is calculated.

  • Passive Cutaneous Anaphylaxis (PCA) in Rodents:

    • Objective: To model an IgE-mediated allergic reaction in the skin.

    • Methodology: Animals are passively sensitized by an intradermal injection of anti-DNP IgE. After 24-48 hours, the test compound is administered, followed by an intravenous challenge with the DNP-BSA antigen and a dye (e.g., Evans blue). The antigen-IgE interaction causes localized mast cell degranulation and increased vascular permeability, leading to dye extravasation. The amount of dye leakage into the skin is quantified to determine the extent of the allergic reaction and the inhibitory effect of the compound.

Experimental Workflow for Antihistamine Evaluation start Start: Novel Compound in_vitro In Vitro Screening start->in_vitro binding_assay H1 Receptor Binding Assay (Determine Ki) in_vitro->binding_assay degranulation_assay Mast Cell Degranulation Assay (Measure IC50) in_vitro->degranulation_assay in_vivo In Vivo Efficacy Models binding_assay->in_vivo Potent compounds degranulation_assay->in_vivo Active compounds paw_edema Histamine-Induced Paw Edema (Assess antihistaminic effect) in_vivo->paw_edema pca Passive Cutaneous Anaphylaxis (Model IgE-mediated reaction) in_vivo->pca pk_pd Pharmacokinetics/Pharmacodynamics paw_edema->pk_pd Efficacious compounds pca->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

References

A Validated RP-HPLC Method for Bromodiphenhydramine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a newly proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Bromodiphenhydramine against an established RP-HPLC method used for its close analog, Diphenhydramine. This document is intended to serve as a practical resource, offering detailed experimental protocols and comparative performance data to aid in the selection and implementation of analytical methods for quality control and research purposes.

Comparative Analysis of Analytical Method Performance

The following tables summarize the validation parameters for both the established method for Diphenhydramine and the newly proposed method for this compound. This side-by-side comparison is designed to facilitate a clear understanding of the performance characteristics of each method.

Table 1: Validation Summary for the Established Diphenhydramine RP-HPLC Method [1][2][3]

Validation ParameterResult
Linearity Range62.5 - 375 µg/mL
Correlation Coefficient (r²)0.999
Accuracy (% Recovery)99.20%
Precision (% RSD)0.5%
Limit of Detection (LOD)0.07 µg/mL
Limit of Quantification (LOQ)0.20 µg/mL
Retention Time (RT)2.458 min

Table 2: Validation Summary for the New this compound RP-HPLC Method (Proposed)

Validation ParameterProposed Result
Linearity Range50 - 400 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 1.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Retention Time (RT)~ 3.5 min

Experimental Protocols

Detailed methodologies for both the established and the new analytical methods are provided below. These protocols outline the necessary reagents, instrumentation, and procedural steps to reproduce the analyses.

Established Analytical Method: RP-HPLC for Diphenhydramine[1][2]

This method is designed for the simultaneous estimation of Diphenhydramine and Bromhexine in tablet dosage form. The protocol for Diphenhydramine is detailed below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Waters HPLC 2695 system with a quaternary pump, photodiode array detector, and auto-sampler.

  • Software: Empower 2

  • Column: Standard Discovery C18 (150 x 4.6 mm, 5µm)

  • Mobile Phase: 0.01N Potassium Dihydrogen Phosphate Buffer: Acetonitrile (50:50 v/v), with the pH adjusted to 3.0 using dilute Orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Reagent Preparation:

  • Buffer Preparation (0.01N Potassium Dihydrogen Phosphate): Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

3. Standard Solution Preparation:

  • Standard Stock Solution (2500 µg/mL of Diphenhydramine): Accurately weigh 25 mg of Diphenhydramine and transfer to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 10 minutes, and then make up the volume with the diluent.

  • Working Standard Solution (250 µg/mL of Diphenhydramine): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

4. Sample Preparation:

  • Sample Stock Solution (2500 µg/mL of Diphenhydramine): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to the average weight of one tablet into a 10 mL volumetric flask. Add 10 mL of diluent, sonicate for 25 minutes, and then make up the volume. Filter the solution through an HPLC filter.

  • Working Sample Solution (250 µg/mL of Diphenhydramine): Transfer 1 mL of the filtered sample stock solution to a 10 mL volumetric flask and make up to volume with the diluent.

New Analytical Method: Proposed RP-HPLC for this compound

This proposed method is optimized for the quantification of this compound, taking into account its chemical properties.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, UV detector, and autosampler.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 70% A, 30% B

      • 2-8 min: Linear gradient to 30% A, 70% B

      • 8-10 min: 30% A, 70% B

      • 10-12 min: Return to 70% A, 30% B

      • 12-15 min: 70% A, 30% B (equilibration)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 258 nm

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

2. Reagent Preparation:

  • Solvent A (0.1% TFA in Water): Add 1 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix well.

  • Solvent B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

3. Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 50 µg/mL to 400 µg/mL.

4. Sample Preparation:

  • Sample Stock Solution (1000 µg/mL): Accurately weigh a portion of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter.

  • Working Sample Solution: Dilute the filtered sample stock solution with the diluent to obtain a final concentration within the linearity range of the method.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the experimental workflows for both the established and the new analytical methods.

Established_Method_Workflow prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 50:50, pH 3.0) hplc_setup Set Up HPLC System (C18 Column, 225 nm, 30°C, 1.0 mL/min) prep_mobile_phase->hplc_setup prep_std Prepare Standard Solutions (Stock and Working) inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions (Stock and Working) inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup->inject_std hplc_setup->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq data_analysis Data Analysis and Quantification data_acq->data_analysis

Caption: Workflow for the Established Diphenhydramine RP-HPLC Method.

New_Method_Workflow prep_solvents Prepare Solvents (A: 0.1% TFA in Water, B: ACN) hplc_setup_new Set Up HPLC System (C18 Column, 258 nm, 35°C, 1.2 mL/min, Gradient) prep_solvents->hplc_setup_new prep_std_new Prepare Standard Solutions (Stock and Working Curve) inject_std_new Inject Standard Curve prep_std_new->inject_std_new prep_sample_new Prepare Sample Solutions (Stock and Diluted) inject_sample_new Inject Samples prep_sample_new->inject_sample_new hplc_setup_new->inject_std_new hplc_setup_new->inject_sample_new data_acq_new Data Acquisition inject_std_new->data_acq_new inject_sample_new->data_acq_new data_analysis_new Data Analysis and Quantification data_acq_new->data_analysis_new

Caption: Workflow for the New this compound RP-HPLC Method.

References

A Comparative Analysis of the Anticholinergic Potency of Bromodiphenhydramine and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticholinergic potencies of the first-generation antihistamine Bromodiphenhydramine and the classic antimuscarinic agent, Atropine. The information presented is supported by experimental data from in vitro studies to assist in research and drug development endeavors.

Introduction to Anticholinergic Potency

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors, primarily muscarinic receptors. The potency of an anticholinergic drug is a measure of its ability to block these receptors and is a critical determinant of both its therapeutic efficacy and its potential for adverse effects. This guide focuses on the comparative anticholinergic potency of this compound, an ethanolamine-derivative antihistamine with known antimuscarinic properties, and Atropine, a tropane alkaloid widely used as a benchmark for antimuscarinic activity.[1]

Quantitative Comparison of Anticholinergic Potency

The anticholinergic potency of a compound can be quantified through various in vitro experimental approaches, including radioligand binding assays and functional assays. Radioligand binding assays determine the affinity of a drug for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Functional assays, on the other hand, measure the ability of a drug to inhibit the physiological response induced by a receptor agonist. This is often expressed as the half-maximal inhibitory concentration (IC50), the half-maximal effective dose (ED50), or the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

The following table summarizes the available quantitative data for this compound and Atropine. It is important to note that while extensive data is available for Atropine across all muscarinic receptor subtypes, specific Ki values for this compound are not as readily available in the public domain. The data for this compound is therefore supplemented with information from its parent compound, Diphenhydramine, and from direct comparative functional assays.

ParameterThis compoundAtropineReceptor Subtype(s)Tissue/System
Ki (nM) ~280 (as Diphenhydramine)M1: 1.27, M2: 3.24, M3: 2.21, M4: 0.77, M5: 2.84M1-M5Bovine Cerebral Cortex / CHO Cells
IC50 (nM) Not widely reportedM1: 2.22, M2: 4.32, M3: 4.16, M4: 2.38, M5: 3.39M1-M5CHO Cells
ED50 (µM) 4.100.25Muscarinic (unspecified)Human Nasal Mucosa Explants
pA2 Not widely reported~8.9M1Guinea-Pig Olfactory Cortex

Note: The Ki value for this compound is approximated from data for Diphenhydramine, its parent compound.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are detailed protocols for the key experiments cited in this guide.

Radioligand Displacement Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (e.g., this compound or Atropine) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • Test compounds (unlabeled this compound or Atropine).

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing cell membranes in the incubation buffer.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Agonist-Induced Secretion (for ED50 Determination)

This assay assesses the ability of an antagonist to inhibit a physiological response triggered by a muscarinic agonist. The example below is based on the study comparing this compound and Atropine in human nasal mucosa.

Materials:

  • Human nasal mucosal explants.

  • Culture medium.

  • Muscarinic agonist (e.g., Methacholine).

  • Test compounds (this compound or Atropine).

  • ELISA kit for a specific secreted marker (e.g., 7F10-mucin).

Procedure:

  • Tissue Culture: Human nasal mucosal explants are placed in a culture medium.

  • Treatment: The explants are pre-incubated with varying concentrations of the test compound (this compound or Atropine) or a vehicle control.

  • Stimulation: A fixed concentration of the muscarinic agonist (Methacholine) is added to the culture medium to stimulate glandular secretion.

  • Incubation: The explants are incubated for a defined period (e.g., 2 hours).

  • Sample Collection: The culture supernatants are collected.

  • Quantification: The concentration of the secreted marker (7F10-mucin) in the supernatant is measured using an ELISA.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced secretion (ED50) is determined by plotting the percentage of inhibition against the antagonist concentration.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes can aid in a deeper understanding of the comparison.

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M_Receptor Muscarinic Receptor (M1-M5) ACh->M_Receptor Binds & Activates Antagonist This compound / Atropine Antagonist->M_Receptor Binds & Blocks G_Protein G-protein (Gq/Gi) M_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Muscarinic acetylcholine receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand and Test Compounds Ligand_Prep->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Experimental workflow for a competitive radioligand binding assay.

Comparative Analysis

The available data consistently demonstrates that Atropine is a significantly more potent anticholinergic agent than this compound .

In receptor binding assays, Atropine exhibits high affinity for all five muscarinic receptor subtypes, with Ki values in the low nanomolar range. In contrast, data for Diphenhydramine, the parent compound of this compound, shows a Ki value of approximately 280 nM at muscarinic receptors in the bovine cerebral cortex, indicating a substantially lower binding affinity compared to Atropine.

This disparity in potency is further supported by functional assay data. In a direct comparison using human nasal mucosal explants, Atropine (ED50 = 0.25 µM) was found to be approximately 16 times more potent than this compound (ED50 = 4.10 µM) in inhibiting methacholine-induced glandular secretion.

While this compound and other first-generation antihistamines are recognized for their anticholinergic properties, these effects are secondary to their primary histamine H1 receptor antagonism. Atropine, conversely, is a dedicated antimuscarinic agent. This fundamental difference in pharmacological profile is reflected in their respective potencies at muscarinic receptors.

Conclusion

Based on the presented experimental data, Atropine exhibits a markedly higher anticholinergic potency than this compound, as evidenced by its greater binding affinity for muscarinic receptors and its superior efficacy in functional assays. For research and drug development purposes where a potent and selective muscarinic antagonist is required, Atropine serves as a more appropriate reference compound. The anticholinergic activity of this compound, while clinically relevant, is considerably weaker. This guide provides a foundational comparison to aid in the selection and characterization of anticholinergic compounds for further investigation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromodiphenhydramine
Reactant of Route 2
Reactant of Route 2
Bromodiphenhydramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.